Methyl 1,3-benzoxazole-2-carboximidoate
Description
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Properties
IUPAC Name |
methyl 1,3-benzoxazole-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHPRACUIWAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Formation of Methyl 1,3-benzoxazole-2-carboximidoate
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazoles are a vital class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is of paramount importance in medicinal chemistry and drug development, as it is a core component of numerous pharmacologically active molecules.[1] Derivatives of benzoxazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The versatility of the benzoxazole scaffold makes it a privileged structure in the design and synthesis of novel therapeutic agents. This guide provides a detailed exploration of the mechanism for the formation of a specific derivative, Methyl 1,3-benzoxazole-2-carboximidoate, a compound with potential applications as a synthon in the development of more complex molecules.
The synthesis of this target molecule is most plausibly achieved through a two-step process:
-
Formation of 2-Cyanobenzoxazole: The initial step involves the cyclization of o-aminophenol with a cyanating agent to form the key intermediate, 2-cyanobenzoxazole.
-
The Pinner Reaction: Subsequently, 2-cyanobenzoxazole undergoes a classic Pinner reaction with methanol under acidic conditions to yield the final product, Methyl 1,3-benzoxazole-2-carboximidoate.
This guide will elucidate the intricate mechanistic details of each step, provide experimentally sound protocols, and offer insights into the causality behind the procedural choices.
Part 1: Synthesis of the 2-Cyanobenzoxazole Intermediate
The formation of 2-cyanobenzoxazole from o-aminophenol is a well-established transformation in heterocyclic chemistry. While various cyanating agents can be employed, the classical and most referenced method utilizes cyanogen bromide (BrCN).[2] It is crucial to note that cyanogen bromide is highly toxic, and modern, safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed.[3][4] For the purpose of elucidating the fundamental mechanism, this guide will focus on the reaction with cyanogen bromide.
Mechanism of 2-Cyanobenzoxazole Formation
The reaction proceeds through a nucleophilic attack of the amino group of o-aminophenol on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization.
Step 1: Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of o-aminophenol onto the electrophilic carbon atom of cyanogen bromide. This results in the formation of a protonated N-cyano-o-aminophenol intermediate and the displacement of a bromide ion.
Step 2: Deprotonation
A base present in the reaction medium, or another molecule of o-aminophenol, abstracts a proton from the positively charged nitrogen atom, yielding a neutral N-cyano-o-aminophenol intermediate.
Step 3: Intramolecular Cyclization (Nucleophilic Attack by the Hydroxyl Group)
The lone pair of electrons on the oxygen atom of the hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This leads to the formation of a five-membered ring and a negatively charged nitrogen atom.
Step 4: Tautomerization and Aromatization
The intermediate undergoes tautomerization to form a more stable imine structure. This is followed by the elimination of a molecule of water (in the presence of an acid catalyst which protonates the hydroxyl group, making it a better leaving group) to achieve the aromatic benzoxazole ring system. Correction: The final step involves the elimination of HBr and subsequent tautomerization to achieve the aromatic system. Let's refine this. The intermediate undergoes a proton transfer, and subsequent elimination of HBr, driven by the formation of the stable aromatic benzoxazole ring.
Below is a Graphviz diagram illustrating this mechanistic pathway.
Caption: A diagram showing the key steps in the formation of 2-cyanobenzoxazole.
Experimental Protocol: Synthesis of 2-Cyanobenzoxazole
This protocol is based on established procedures for the synthesis of 2-aminobenzoxazoles, adapted for the formation of the 2-cyano derivative.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| o-Aminophenol | 109.13 | 1.09 g | 0.01 |
| Cyanogen Bromide | 105.92 | 1.16 g | 0.011 |
| Sodium Bicarbonate | 84.01 | 1.26 g | 0.015 |
| Diethyl Ether | 74.12 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 1.09 g (0.01 mol) of o-aminophenol in 30 mL of diethyl ether in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve 1.26 g (0.015 mol) of sodium bicarbonate in 20 mL of water. Add this aqueous solution to the flask containing the o-aminophenol solution.
-
Cool the two-phase mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.16 g (0.011 mol) of cyanogen bromide in 20 mL of diethyl ether to the stirred reaction mixture over a period of 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Remove the ice bath and let the reaction stir at room temperature for 12 hours.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-cyanobenzoxazole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Formation of Methyl 1,3-benzoxazole-2-carboximidoate via the Pinner Reaction
The Pinner reaction is a classic organic transformation that converts a nitrile into an imino ester salt (a Pinner salt) through the reaction with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.[5][6] This Pinner salt can then be neutralized to yield the free imino ester (imidate).
Mechanism of the Pinner Reaction
The mechanism of the Pinner reaction is a well-understood, acid-catalyzed nucleophilic addition to the nitrile group.[6][7]
Step 1: Protonation of the Nitrile
The reaction is initiated by the protonation of the nitrogen atom of the 2-cyanobenzoxazole by the strong acid catalyst (e.g., HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by Methanol
The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the highly electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.
Step 3: Deprotonation
A weak base in the reaction medium, such as the chloride ion or another molecule of methanol, removes the proton from the oxygen atom of the attacking methanol, leading to the formation of the neutral methyl 1,3-benzoxazole-2-carboximidoate. Under the acidic conditions, the final product is typically isolated as its hydrochloride salt (the Pinner salt).
The following Graphviz diagram illustrates this mechanistic pathway.
Caption: A diagram outlining the key steps of the Pinner reaction.
Experimental Protocol: Pinner Reaction of 2-Cyanobenzoxazole
This protocol is based on general procedures for the Pinner reaction.[5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Cyanobenzoxazole | 144.13 | 1.44 g | 0.01 |
| Anhydrous Methanol | 32.04 | 20 mL | - |
| Anhydrous Diethyl Ether | 74.12 | 30 mL | - |
| Anhydrous Hydrogen Chloride (gas) | 36.46 | excess | - |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
In the flask, dissolve 1.44 g (0.01 mol) of 2-cyanobenzoxazole in 20 mL of anhydrous methanol and 30 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction progress can be monitored by the precipitation of the Pinner salt.
-
After the reaction is complete, seal the flask and store it in a refrigerator overnight to ensure complete precipitation.
-
Collect the precipitated solid (the hydrochloride salt of Methyl 1,3-benzoxazole-2-carboximidoate) by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
To obtain the free base, the Pinner salt can be carefully neutralized with a weak base, such as sodium bicarbonate solution, and extracted into an organic solvent.
Overall Workflow
The two-step synthesis of Methyl 1,3-benzoxazole-2-carboximidoate can be visualized as a continuous workflow.
Caption: A flowchart of the two-step synthesis of the target molecule.
Conclusion and Future Directions
This technical guide has detailed a plausible and mechanistically supported two-step synthesis for Methyl 1,3-benzoxazole-2-carboximidoate from o-aminophenol. The pathway leverages the formation of a 2-cyanobenzoxazole intermediate, followed by a classic Pinner reaction. The provided protocols are based on well-established synthetic methodologies. For researchers in drug development, this molecule represents a potentially valuable building block for the synthesis of more complex, biologically active benzoxazole derivatives. Further studies would be required to fully characterize the final product using spectroscopic methods such as NMR and IR spectroscopy, and to explore its reactivity in subsequent synthetic transformations. The development of greener and safer protocols, particularly for the initial cyanating step, remains a key area for future research.
References
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335–19344. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]
-
Nguyen, T. H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21575. Available at: [Link]
-
ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Available at: [Link]
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. Available at: [Link]
-
Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(3), 748-766. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335–19344. Available at: [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available at: [Link]
-
Scherer, M., & Gensa, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578. Available at: [Link]
-
Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2024). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]
-
Torisawa, Y. (2018). Improved Pinner Reaction with CPME as a Solvent. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Available at: [Link]
-
Poirot, A., et al. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]
-
Scherer, M., & Gensa, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Archives. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PLoS ONE, 16(9), e0257471. Available at: [Link]
-
Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Variation of nitriles and alcohols. a. Available at: [Link]
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- 7. d-nb.info [d-nb.info]
Methyl 1,3-benzoxazole-2-carboximidoate as a synthetic intermediate.
Executive Summary & Chemical Identity
Methyl 1,3-benzoxazole-2-carboximidoate (often isolated as the hydrochloride salt) is a pivotal reactive intermediate in the synthesis of pharmacological scaffolds.[1] Structurally, it consists of a benzoxazole core functionalized at the C-2 position with a carboximidoate group (
Unlike its stable ester analog (methyl 1,3-benzoxazole-2-carboxylate), the carboximidoate is a "loaded spring"—a highly electrophilic species generated via the Pinner reaction .[1] It serves as a superior alternative to the parent nitrile for nucleophilic additions, enabling the rapid construction of amidines, amidrazones, and fused triazoles under mild conditions.
Chemical Profile
| Property | Description |
| IUPAC Name | Methyl 1,3-benzoxazole-2-carboximidoate |
| Functional Class | Alkyl Imidate (Imino Ether) |
| Precursor | Benzoxazole-2-carbonitrile |
| Key Reactivity | Nucleophilic substitution at imino carbon; Cyclocondensation |
| Stability | Moisture sensitive (Hydrolyzes to ester) |
Synthesis: The Pinner Protocol
The synthesis of this intermediate relies on the acid-catalyzed addition of methanol to benzoxazole-2-carbonitrile.[1] As a Senior Scientist, I must emphasize that anhydrous conditions are non-negotiable . Any trace moisture will divert the pathway toward the thermodynamically stable (and often unwanted) methyl ester.
Mechanistic Pathway
The benzoxazole ring exerts a strong electron-withdrawing effect, activating the nitrile carbon. Protonation by HCl further lowers the LUMO energy, facilitating the attack by methanol.
Figure 1: Pinner synthesis pathway converting the nitrile to the imidate salt and free base.[1][2]
Experimental Protocol: Anhydrous Generation
Objective: Synthesis of Methyl 1,3-benzoxazole-2-carboximidoate Hydrochloride.
Reagents:
-
Benzoxazole-2-carbonitrile (1.0 eq)[1]
-
Anhydrous Methanol (Solvent/Reagent)[1]
-
Anhydrous HCl gas (generated in situ or via cylinder)[1]
-
Diethyl ether (for precipitation)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask and equip it with a drying tube (CaCl₂). Purge with Argon.
-
Solvation: Dissolve benzoxazole-2-carbonitrile in anhydrous methanol (0.5 M concentration). Cool the solution to 0°C in an ice bath.
-
Saturation: Bubble dry HCl gas through the solution for 30–45 minutes. Critical Check: The solution should become saturated (check weight gain or fuming).
-
Incubation: Seal the flask tightly and store at 4°C for 12–24 hours.
-
Isolation: Add anhydrous diethyl ether to the reaction mixture. The imidate hydrochloride salt will precipitate as a moisture-sensitive white/off-white solid.[1]
-
Filtration: Filter rapidly under Argon atmosphere. Wash with dry ether.
-
Storage: Store in a desiccator over P₂O₅. Do not leave exposed to air.
Validation:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak (~2230 cm⁻¹) and appearance of the C=N stretch (~1650 cm⁻¹).
Reactivity & Divergent Synthesis
The value of methyl 1,3-benzoxazole-2-carboximidoate lies in its "leaving group" capacity.[1] The methoxy group is readily displaced by nitrogen nucleophiles, a reaction that is significantly faster than the corresponding reaction on a nitrile or ester.
Reaction Landscape
The imidate serves as a divergence point for three major chemical classes:
-
Amidines: Via reaction with ammonia or primary amines.
-
Heterocycles (Triazoles/Oxadiazoles): Via reaction with hydrazides.
-
Esters (Hydrolysis): The degradation pathway.[3]
Figure 2: Divergent reactivity profile.[1] Green nodes indicate desired synthetic outcomes; Red indicates degradation.[1]
Comparative Reactivity Table
Why use the imidate instead of the nitrile directly?
| Reactant | Reaction with Amines | Conditions Required | Yield Profile |
| Benzoxazole-2-carbonitrile | Slow / Sluggish | High Temp (>100°C), Lewis Acid | Low-Moderate |
| Methyl 1,3-benzoxazole-2-carboximidoate | Rapid | Room Temp / Mild Heat | High (>85%) |
| Methyl 1,3-benzoxazole-2-carboxylate | Moderate | Reflux, Catalyst | Moderate |
Applications in Drug Discovery
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, known as a bioisostere for adenine and guanine bases.[4] The carboximidoate intermediate allows for the precise installation of complex substituents at the 2-position, which is critical for:
-
Antimicrobial Agents: Synthesis of benzoxazole-linked amidines which exhibit DNA binding affinity similar to pentamidine.[1]
-
Scaffold Hopping: Converting the linear imidate into a 1,2,4-triazole ring fused to the benzoxazole. This increases metabolic stability and alters solubility profiles compared to the parent amide or ester.
Key Transformation: Triazole Synthesis Reacting the imidate with acyl hydrazides followed by thermal cyclization yields 3-(benzoxazol-2-yl)-1,2,4-triazoles.[1] These structures are heavily investigated for anti-inflammatory (COX inhibition) and anticancer activity.[5]
References
-
Neilson, D. G. (1975). The Chemistry of Amidines and Imidates. In: Patai, S. (ed.)[6] The Chemistry of Amidines and Imidates. Wiley. [1]
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Kamal, A., et al. (2020).[5][7] Benzoxazole derivatives: A review on their medicinal importance. Mini-Reviews in Medicinal Chemistry.
-
Poirot, A., et al. (2021).[8] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E. (Structural comparison of the hydrolysis product). [1][8]
-
Schnürch, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. (Modern variations of the synthesis). [1]
Sources
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- 8. researchgate.net [researchgate.net]
Evolution of Benzoxazole Synthesis: From Classical Condensation to Catalytic C-H Activation
Executive Summary: The Pharmacophore of Choice
Benzoxazole (benzo[d]oxazole) represents a privileged scaffold in modern medicinal chemistry.[1] Structurally serving as a bioisostere for adenine and guanine bases, it allows for precise interaction with kinase domains and nucleic acid receptors. Its planar, electron-deficient nature facilitates
This technical guide traces the synthetic evolution of benzoxazole from harsh, acid-mediated condensation to mild, transition-metal-catalyzed C-H activation, providing researchers with a comparative analysis of methodologies to optimize pathway selection in drug discovery.
Historical Genesis: The Ladenburg Condensation (1870s)
The foundational approach to benzoxazole synthesis, often attributed to the era of Ladenburg (circa 1876-1878), relies on the acid-catalyzed condensation of 2-aminophenol with carboxylic acids. This method established the thermodynamic baseline for forming the heterocycle: the elimination of two water molecules to drive aromaticity.
Mechanism of Action
The classical mechanism proceeds via N-acylation followed by acid-mediated dehydration. The use of strong drying agents like Polyphosphoric Acid (PPA) or boric acid is critical to shift the equilibrium toward the cyclized product.
Technical Limitations
-
Harsh Conditions: Requires temperatures >150°C.
-
Substrate Intolerance: Acid-labile groups (acetals, Boc-protecting groups) decompose in PPA.
-
Viscosity: PPA is difficult to stir and quench on a large scale.
The Oxidative Shift: Phenolic Schiff Bases (1960s–1990s)
To bypass the high energy requirements of dehydration, synthetic strategy shifted toward oxidative cyclization . This approach utilizes aldehydes instead of carboxylic acids.[1] The reaction proceeds in two distinct steps:[1][2][3]
-
Condensation to form a Schiff base (imine).[1]
-
Oxidative closure of the phenolic oxygen onto the imine carbon.
Key Oxidants:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Effective for electron-rich aryls.
-
Pb(OAc)₄ (Lead Tetraacetate): A powerful but toxic oxidant used in early library synthesis.
-
Manganese(III) Acetate: Facilitates radical pathways.
While this method lowered reaction temperatures, the stoichiometric use of toxic heavy metals or expensive quinones reduced atom economy and complicated purification.
Modern Paradigm: Catalytic C-H Activation (2000s–Present)
The current gold standard involves transition-metal catalysis, specifically Copper (Cu) and Iron (Fe), to effect intramolecular C-O bond formation via C-H activation. This approach often utilizes molecular oxygen (O₂) as the terminal oxidant, significantly improving the "Green Chemistry" profile.
Copper-Catalyzed Aerobic Oxidative Cyclization
Recent advances (e.g., by groups utilizing CuI or Cu₂O nanoparticles) demonstrate that benzoxazoles can be synthesized from 2-aminophenols and aldehydes (or benzyl amines) under neutral conditions.
Mechanistic Pathway: The reaction typically follows a radical pathway or a metal-coordinated oxidative insertion.
-
Coordination: The Schiff base coordinates to the Cu(II) center.
-
SET (Single Electron Transfer): A radical is generated on the phenolic oxygen.
-
Radical Cyclization: Intramolecular attack on the imine carbon.
-
Re-oxidation: The reduced Cu(I) species is re-oxidized to Cu(II) by atmospheric O₂.
Experimental Protocols
Protocol A: Classical PPA-Mediated Synthesis
Best for: Simple alkyl/aryl substrates, highly stable compounds.
-
Reagents: Mix 2-aminophenol (10 mmol) and the appropriate carboxylic acid (10 mmol) in a round-bottom flask.
-
Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (10–15 g).
-
Reaction: Heat the viscous mixture to 140–150°C with overhead mechanical stirring (magnetic stirring often fails due to viscosity). Monitor for 3–4 hours.
-
Quench: Cool to ~80°C and pour slowly into crushed ice/water (200 mL) with vigorous stirring. Neutralize with 10% NaOH or NaHCO₃ until pH ~8.
-
Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.
Protocol B: Green Cu-Catalyzed Oxidative Cyclization
Best for: Complex drug intermediates, acid-sensitive groups, library synthesis.
-
Reagents: In a reaction tube, combine 2-aminophenol (1.0 mmol) and aromatic aldehyde (1.0 mmol).
-
Catalyst System: Add Cu₂O nanoparticles (5 mol%) or CuI (10 mol%) with 1,10-phenanthroline (10 mol%) as ligand.
-
Solvent: Add DMSO or Acetonitrile (3 mL).
-
Reaction: Stir at 80°C under an open air atmosphere (balloon O₂ optional for faster rates) for 4–6 hours.
-
Monitoring: Monitor TLC for the disappearance of the Schiff base intermediate (often fluorescent).
-
Workup: Dilute with ethyl acetate, wash with water (to remove DMSO) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel column chromatography (Hexane/EtOAc).
Comparative Analysis of Methods
| Feature | Classical (Ladenburg/PPA) | Oxidative (DDQ/Pb) | Modern Catalytic (Cu/Fe) |
| Precursor | Carboxylic Acid | Aldehyde | Aldehyde / Benzyl amine |
| Temperature | High (150°C+) | Moderate (RT–80°C) | Mild (60–80°C) |
| Atom Economy | High (Water byproduct) | Low (Stoichiometric waste) | High (Water byproduct) |
| Functional Group Tolerance | Poor (Acid sensitive) | Moderate | Excellent |
| Scalability | Difficult (Viscosity) | Moderate | High |
| Green Metric | Poor (Corrosive waste) | Poor (Toxic oxidants) | Excellent (O₂ as oxidant) |
References
-
BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[3] Retrieved from
-
RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Royal Society of Chemistry, 2023. Retrieved from
-
Praveen, C., et al. Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC.[4] Tetrahedron, 2008.[4] Retrieved from
-
Singh, A., et al. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes.[5] Synthesis, 2023.[5][6][7] Retrieved from
-
Sirgamalla, et al. Cu2O catalyzed synthesis of 2-substituted benzoxazoles.[7] (Cited via NIH/PubMed Central Review). Retrieved from
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- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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Methodological & Application
Structural Elucidation and Stability Monitoring of Methyl 1,3-benzoxazole-2-carboximidoate via NMR
Application Note AN-BZ-044
Abstract & Strategic Importance
Methyl 1,3-benzoxazole-2-carboximidoate is a critical electrophilic intermediate, often synthesized via the Pinner reaction from 2-cyanobenzoxazole. It serves as a "linchpin" scaffold in the synthesis of bioactive heterocycles, including antivirals and anticancer agents.
However, this molecule presents a specific analytical challenge: Hydrolytic Instability . The carboximidoate moiety (
This guide details a robust, anhydrous NMR protocol to unambiguously characterize the title compound and distinguish it from its common degradation products.
Experimental Design & Causality
Solvent Selection Strategy
-
The Trap: Standard Chloroform-d (
) often contains trace acidity (DCl) and water, which catalyzes the conversion of the imidate to methyl 1,3-benzoxazole-2-carboxylate. -
The Solution: DMSO-d6 (Dried) or Benzene-d6 .
-
Why DMSO-d6? It provides excellent solubility for the polar benzoxazole core and slows proton exchange, allowing for the observation of the labile imidate
proton, which is the "smoking gun" for structural verification. -
Why Benzene-d6? If the sample is strictly non-polar or if water suppression is required,
is aprotic and less hygroscopic than DMSO.
-
Sample Preparation (Strict Anhydrous Protocol)
To ensure data integrity, the sample must be treated as moisture-sensitive.
-
Glassware: Oven-dry NMR tubes at 120°C for >2 hours.
-
Solvent: Use ampoule-sealed deuterated solvents (99.9% D) over molecular sieves (3Å).
-
Atmosphere: Prepare the sample within a nitrogen-filled glovebox or under a positive pressure of Argon.
-
Concentration: Target 10-15 mg per 0.6 mL solvent. High concentrations improve the detection of quaternary carbons (C2 and C-Imidate) in 13C experiments.
Spectral Characterization Protocol
1H NMR Acquisition Parameters
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 s . The quaternary carbons and aromatic protons require sufficient relaxation time for accurate integration.
-
Scans (NS): 16 (Routine) or 64 (High Resolution).
-
Temperature: 298 K (25°C).
13C NMR Acquisition Parameters
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 s (Critical for the quaternary C=N and C2 carbons).
-
Scans (NS): >512 (Due to the lower sensitivity of quaternary carbons).
Data Analysis & Interpretation
The "Fingerprint" Region (1H NMR)
The distinction between the desired Imidate and the Ester impurity rests on the Methoxy shift and the presence of the NH proton.
| Moiety | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| Imidate NH | 8.80 - 9.50 | Broad Singlet | 1H | Diagnostic. Disappears with |
| Benzoxazole Ar | 7.40 - 7.90 | Multiplets | 4H | Aromatic core. Pattern depends on substitution (typically AA'BB' or ABCD). |
| Imidate | 3.95 - 4.10 | Singlet | 3H | Downfield due to electronegative Oxygen and Imidate double bond. |
| Impurity: Ester | ~4.05 - 4.15 | Singlet | 3H | Often overlaps, but usually slightly downfield from imidate. |
Carbon Backbone Verification (13C NMR)
The 13C spectrum is the definitive confirmation of the oxidation state.
| Carbon Type | Chemical Shift ( | Notes |
| Imidate C=NH | 162.0 - 168.0 | Characteristic of |
| Benzoxazole C2 | 150.0 - 155.0 | Quaternary.[1] Bridgehead carbon between N and O. |
| Aromatic Core | 110.0 - 145.0 | 6 signals (4 CH, 2 quaternary bridgeheads). |
| Methoxy | 53.0 - 55.0 | Typical methoxy region. |
Troubleshooting: The Hydrolysis Decision Tree
The most common failure mode is the "Silent Hydrolysis." Use this logic flow to validate your product.
Figure 1: Logic flow for distinguishing the target imidate from ester/amide hydrolysis byproducts.
Validation Checklist
-
Integration Ratio: Does the aromatic region (4H) match the methoxy (3H) and the NH (1H)? If the NH is 0.5H, you have a 50% hydrolyzed mixture.
-
Water Peak: In DMSO-d6, water appears at ~3.3 ppm. If this peak is large, hydrolysis is imminent.
-
HSQC: Run a short 2D HSQC. The Imidate NH will not show a correlation to a carbon (since it is attached to N), whereas aromatic protons will. This confirms the proton is heteroatom-bound.
References
-
Benzoxazole NMR Data & Synthesis
- Title: "Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy"
-
Source: BenchChem Application Notes[2]
-
Pinner Reaction & Imidate Characterization
-
Hydrolysis Monitoring
- Title: "NMR analysis of hydrolysis reactions"
- Source: ResearchG
-
URL:[Link]
-
Imidate Salt vs Free Base NMR
Sources
Application Note: Mass Spectrometry Analysis of Methyl 1,3-benzoxazole-2-carboximidoate
Abstract & Scope
This application note details the protocol for the structural characterization and purity analysis of Methyl 1,3-benzoxazole-2-carboximidoate (CAS: N/A, Custom Synthesis Intermediate) using LC-ESI-MS/MS. This molecule is a critical electrophilic intermediate often used in the synthesis of bioactive benzoxazole heterocycles.
The primary analytical challenge addressed in this guide is the labile nature of the imidate functionality , which is prone to hydrolysis to the corresponding methyl ester (Methyl 1,3-benzoxazole-2-carboxylate). This protocol establishes a self-validating workflow to distinguish the intact imidate from its hydrolytic degradants and elucidates its specific fragmentation pathways.
Chemical Identity & Properties
| Property | Value | Notes |
| Compound Name | Methyl 1,3-benzoxazole-2-carboximidoate | |
| Structure | Benzoxazole core with C2-imidate | |
| Formula | C | |
| Exact Mass | 176.0586 Da | Monoisotopic |
| [M+H] | 177.0659 m/z | ESI Positive Mode |
| Key Impurity | Methyl 1,3-benzoxazole-2-carboxylate | Hydrolysis Product (+0.984 Da mass shift) |
Experimental Protocol
Sample Preparation (Critical Step)
Expert Insight: Imidates are Pinner salt derivatives and are sensitive to moisture. Standard aqueous diluents will cause rapid hydrolysis to the ester.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of anhydrous acetonitrile (ACN).
-
Working Standard: Dilute stock 1:100 into anhydrous ACN to reach ~10 µg/mL.
-
Vialing: Use amber glass vials with PTFE-lined caps to minimize moisture ingress. Analyze immediately.
Liquid Chromatography Conditions
To prevent on-column hydrolysis, a high-organic, rapid-gradient method is employed.
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid (Note: Acid stabilizes the basic nitrogen but can catalyze hydrolysis if exposure is prolonged).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 95% B (Linear Ramp)
-
4.0 min: 95% B
-
4.1 min: 10% B
-
-
Flow Rate: 0.4 mL/min[1]
-
Column Temp: 30°C (Keep low to inhibit hydrolysis).
Mass Spectrometry Parameters[2][3][4][5][6]
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for MH+ survival).
-
Collision Energy (CE): Ramp 10–40 eV for fragmentation elucidation.
Results & Discussion
Mass Spectrum Interpretation
The full scan MS (ESI+) is dominated by the protonated molecular ion [M+H]
Differentiation from Hydrolysis Product:
The primary degradant, Methyl 1,3-benzoxazole-2-carboxylate (C
-
Imidate [M+H]: 177.0659
-
Ester [M+H]: 178.0499 (Note: Hydrolysis replaces =NH with =O, increasing mass by ~1 Da).
-
Observation: If a peak at m/z 178 appears co-eluting or slightly shifted, the sample has hydrolyzed.
Fragmentation Pathway (MS/MS)
Fragmentation of the [M+H]
-
Loss of Methanol (32 Da): The imidate methoxy group is labile.
- (Base Peak). Structure: 2-Cyano-benzoxazole cation.
-
Loss of Ammonia (17 Da): Less common in ESI but possible.
- . Structure: Benzoxazole-2-carbonyl cation.
-
Ring Opening/CO Loss:
- (Loss of CO, 28 Da). Typical of benzoxazole ring degradation.[1]
Visualizations
Analytical Workflow Diagram
This diagram outlines the decision-making process for sample handling and data validation.
Figure 1: Analytical workflow emphasizing the critical check for hydrolysis (ester formation).
Fragmentation Pathway Diagram
Proposed mechanistic pathway for the major fragment ions observed in MS/MS.
Figure 2: MS/MS fragmentation pathway showing the characteristic loss of methanol to form the nitrile species.
References
-
Poirot, A., Saffon-Merceron, N. (2021).[2] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081. Link
-
Bastick, K. A. C., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Link (General Benzoxazole Fragmentation Reference)
-
Fateal, L. (2005). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry. Link
Sources
Application Note: Scale-Up Synthesis of Methyl 1,3-benzoxazole-2-carboximidoate Hydrochloride
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of Methyl 1,3-benzoxazole-2-carboximidoate , specifically as its stable hydrochloride salt .
Abstract & Strategic Overview
Methyl 1,3-benzoxazole-2-carboximidoate is a highly reactive electrophilic building block used in the synthesis of fused heterocyclic systems (e.g., benzoxazolyl-1,2,4-triazoles) and amidine-based pharmacophores. While the corresponding ester (Methyl 1,3-benzoxazole-2-carboxylate) is commercially available, the imidate is sensitive to hydrolysis and is rarely sold as a shelf-stable reagent.
This protocol details the Pinner Reaction route, which is the industry standard for scaling up imidate synthesis. By isolating the product as the hydrochloride salt , we maximize stability and purity. The free base is prone to rapid hydrolysis and polymerization and should only be generated in situ.
Retrosynthetic Logic
The synthesis relies on the acid-catalyzed addition of methanol to the cyano group of 1,3-benzoxazole-2-carbonitrile .
-
Precursor: 1,3-benzoxazole-2-carbonitrile (CAS: 3313-37-9).[1]
-
Reagent: Anhydrous Methanol / HCl (gas).
-
Critical Quality Attribute (CQA): Moisture content < 0.05% to prevent ester formation.
Process Development & Optimization
The Pinner reaction is an equilibrium process driven to completion by the precipitation of the imidate salt.
reaction_logic
Caption: Mechanistic flow of the Pinner reaction. Exclusion of water is critical to prevent the irreversible hydrolysis pathway (red dashed lines).
Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent System | Anhydrous Et₂O or 1,4-Dioxane | Non-polar co-solvents decrease the solubility of the salt, maximizing yield via precipitation. |
| Temperature | -5°C to 0°C | Low temperature stabilizes the imidoyl chloride intermediate and prevents "Pinner cleavage" to the amide. |
| HCl Stoichiometry | > 3.0 Equivalents | Excess HCl ensures full protonation of the weak nitrile base and drives the equilibrium. |
| Reaction Time | 12–24 Hours | Slower kinetics at 0°C require extended aging for conversion >95%. |
Detailed Experimental Protocol (Scale: 50 g)
Materials & Equipment
-
Reactor: 1 L Jacketed Glass Reactor with overhead stirrer and gas inlet tube.
-
Reagents:
-
1,3-benzoxazole-2-carbonitrile (50.0 g, 347 mmol).
-
Methanol, anhydrous (42 mL, 3.0 eq - Note: Slight excess, but minimize to aid precipitation).
-
Diethyl ether (anhydrous) or Methyl tert-butyl ether (MTBE) (400 mL).
-
HCl gas (generated from H₂SO₄/NaCl or cylinder).
-
-
Safety: Work in a fume hood. HCl gas is corrosive. Nitriles are toxic.
Step-by-Step Procedure
-
Setup & Inerting:
-
Equip the reactor with a drying tube (CaCl₂) or N₂ bubbler to exclude atmospheric moisture.
-
Charge 1,3-benzoxazole-2-carbonitrile (50.0 g) and Anhydrous MTBE (400 mL).
-
Cool the suspension to -5°C using a chiller.
-
-
Reagent Addition:
-
Add Anhydrous Methanol (42 mL) in one portion.
-
Critical Step: Begin bubbling dry HCl gas slowly into the solution. Maintain internal temperature < 5°C .
-
Continue saturation for 2–3 hours until the solution is saturated (fumes observed at the vent). The mixture may initially clear, then a thick white precipitate will form.
-
-
Reaction Aging:
-
Seal the reactor (ensure pressure relief is available).
-
Stir at 0°C to 5°C for 24 hours.
-
IPC (In-Process Control): Aliquot 50 µL, quench into dry MeOH, check by TLC (Hexane/EtOAc 7:3). Note: The imidate salt will likely spot at the baseline or decompose to ester on silica. Look for disappearance of the nitrile spot (Rf ~0.6).
-
-
Work-up & Isolation:
-
Add Anhydrous Et₂O (200 mL) to further precipitate the salt.
-
Filter the solid rapidly under a blanket of Nitrogen or Argon. Moisture sensitivity is highest here.
-
Wash the filter cake with cold, anhydrous Et₂O (2 x 100 mL).
-
-
Drying:
-
Dry the white solid in a vacuum desiccator over P₂O₅ or KOH pellets at room temperature for 12 hours.
-
Do not use heat , as this can degrade the salt.
-
Expected Yield & Properties[4][5]
-
Yield: 80–90% (approx. 60–68 g).
-
Appearance: White, hygroscopic crystalline solid.
-
Storage: Store at -20°C under Argon. Stable for months if kept dry.
Analytical Characterization
Note: Data typically observed for benzoxazole imidate salts.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.5–12.5 (br s, 2H, =NH ₂⁺).
-
δ 7.8–8.0 (m, 2H, Ar-H).
-
δ 7.5–7.7 (m, 2H, Ar-H).
-
δ 4.35 (s, 3H, OCH ₃). Shifted downfield compared to ester due to cationic character.
-
-
IR (ATR):
-
~3000–2800 cm⁻¹ (Broad NH stretch).
-
~1660–1680 cm⁻¹ (Strong C=N stretch). Distinct from nitrile C≡N (~2230 cm⁻¹).
-
Scale-Up Workflow Diagram
This diagram outlines the operational flow for the 50g scale synthesis.
Caption: Operational workflow for the batch synthesis of Methyl 1,3-benzoxazole-2-carboximidoate HCl.
Safety & Handling
-
HCl Gas: Highly corrosive and toxic. Use a proper gas dispersion tube and a scrubber system (NaOH trap) for the reactor vent.
-
Cyanide Precursors: While the starting material is a nitrile, not a free cyanide, metabolic hydrolysis can release cyanide. Handle with gloves and avoid dust inhalation.
-
Pressure: Ensure the reactor is not completely sealed during HCl addition to prevent over-pressurization.
References
-
Pinner Reaction Mechanism & Scope
- Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883.
-
Review: Roger, R., & Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961. Link
-
Benzoxazole Synthesis Context
- Potts, K. T. "The Chemistry of 1,2,4-Triazoles.
-
Synthesis of Nitrile Precursor: "Synthesis and antifungal evaluations of 1,3-benzoxazole-4-carbonitrile." Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
General Protocol for Aromatic Imidates
-
Organic Syntheses, Coll. Vol. 1, p. 5 (1941). "Ethyl Phenylimidoacetate Hydrochloride". Link
-
Sources
High-throughput screening of Methyl 1,3-benzoxazole-2-carboximidoate derivatives.
Application Note: High-Throughput Screening of Methyl 1,3-benzoxazole-2-carboximidoate Derivatives
Abstract & Scope
This guide details the protocol for the high-throughput screening (HTS) of a focused library derived from Methyl 1,3-benzoxazole-2-carboximidoate . While the benzoxazole scaffold is a privileged structure in medicinal chemistry—often acting as a bioisostere for nucleic bases (adenine/guanine)—the specific carboximidoate functionality serves as a highly reactive electrophilic "warhead" for diversity-oriented synthesis (DOS).
This protocol focuses on screening these derivatives for DNA intercalation and Topoisomerase II inhibition , a primary mechanism of action for benzoxazole-based antimicrobial and anticancer agents. The workflow utilizes a Fluorescence Intercalation Displacement (FID) assay for primary screening, followed by a phenotypic cell viability validation.
Scientific Rationale & Library Design
The Scaffold: Methyl 1,3-benzoxazole-2-carboximidoate
The core molecule contains a benzoxazole ring substituted at the C2 position with a methyl imidate group (
-
Chemical Logic: The imidate ester is a "Pinner salt" derivative. It reacts rapidly with primary and secondary amines under mild conditions to form amidines (
). -
Biological Relevance: Benzoxazole amidines are cationic at physiological pH, mimicking the structure of known DNA minor groove binders (e.g., DAPI, Hoechst 33258). This makes them potent candidates for disrupting DNA replication in bacteria (DNA Gyrase) or cancer cells (Topoisomerase II).
Target Selection
-
Primary Target: DNA Minor Groove / Intercalation sites.
-
Mechanism: Displacement of a fluorescent DNA probe (Thiazole Orange or Ethidium Bromide).
-
Readout: Loss of Fluorescence (Turn-Off Assay).
HTS Workflow Diagram
The following logic flow illustrates the transition from the imidate scaffold to the validated hit.
Caption: Workflow for converting the imidate scaffold into a library and screening via Fluorescence Intercalation Displacement (FID).
Experimental Protocol
Reagents & Equipment[1][2]
| Component | Specification | Purpose |
| Scaffold | Methyl 1,3-benzoxazole-2-carboximidoate | Core electrophile for library synthesis. |
| DNA Probe | Thiazole Orange (TO) or Ethidium Bromide (EtBr) | Fluorescent reporter (fluoresces only when bound to DNA). |
| Target DNA | Calf Thymus DNA (ctDNA) or pBR322 Plasmid | Biological target substrate. |
| Buffer | 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 | Physiological binding environment. |
| Positive Control | Doxorubicin or Hoechst 33258 | Known DNA intercalators/binders. |
| Plate Reader | PerkinElmer EnVision or Tecan Spark | Fluorescence intensity measurement. |
| Plates | 384-well Black, Flat-Bottom (Corning #3573) | Minimizes background fluorescence and crosstalk. |
Assay Development (FID Format)
Principle: The assay relies on the "Light-Switch" effect. Thiazole Orange (TO) is non-fluorescent in solution but highly fluorescent when intercalated into DNA. If a benzoxazole derivative binds DNA (intercalation or groove binding), it displaces TO, causing a decrease in fluorescence.
Step-by-Step Procedure:
-
Reagent Preparation:
-
TO Solution: Prepare 2 µM Thiazole Orange in Assay Buffer.
-
DNA Solution: Prepare 10 µM (base pair concentration) ctDNA in Assay Buffer.
-
Complex Formation: Mix TO and DNA in a 1:1 ratio. Incubate for 20 mins at Room Temperature (RT) in the dark. Note: Fluorescence should plateau.
-
-
Plate Spotting (Library):
-
Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of library compounds (10 mM in DMSO) into the 384-well plate.
-
Final Concentration: 10 µM (assuming 50 µL final volume).
-
Controls:
-
High Signal (0% Inhibition): DMSO only + DNA-TO complex.
-
Low Signal (100% Inhibition): 10 µM Doxorubicin + DNA-TO complex.
-
Background: Buffer only (no DNA).
-
-
-
Reaction Initiation:
-
Dispense 50 µL of the pre-formed DNA-TO complex into each well using a bulk dispenser (e.g., Multidrop Combi).
-
-
Incubation & Readout:
-
Centrifuge plate (1000 rpm, 1 min) to remove bubbles.
-
Incubate for 60 minutes at RT in the dark (benzoxazoles can be photosensitive).
-
Read Fluorescence: Ex: 500 nm / Em: 530 nm .
-
Data Analysis & Validation
Quantitative Metrics
Calculate the Percent Displacement (%D) for each well:
-
RFU_control: Average fluorescence of DMSO wells (DNA-TO complex intact).
-
RFU_sample: Fluorescence of the test compound well.
Quality Control (Z-Factor)
For the assay to be valid for HTS, the Z-factor (Z') must be > 0.5.
-
If Z' < 0.5, re-optimize the DNA:Probe ratio or incubation time.
Hit Validation (Secondary Screen)
Hits showing >50% displacement should be validated via:
-
Dose-Response Curve: Determine
(concentration displacing 50% of probe). -
Antimicrobial Assay: Screen hits against S. aureus (Gram-positive) and E. coli (Gram-negative) using a standard Resazurin microdilution assay to confirm cell permeability and biological lethality.
Expert Insights & Troubleshooting
-
Solubility Issues: Benzoxazole derivatives, especially those with aromatic amine substituents, can be hydrophobic.
-
Solution: Ensure DMSO concentration does not exceed 1% in the final assay. If precipitation is observed (turbidity), add 0.01% Triton X-100 to the buffer.
-
-
Inner Filter Effect (IFE): Some benzoxazole derivatives are highly fluorescent or absorb light at 500 nm.
-
Correction: Run a "Compound Only" control plate (no DNA/TO). If the compound fluoresces at 530 nm, subtract this value from the assay signal, or switch to a red-shifted probe like Ethidium Homodimer-1 (Ex/Em: 528/617 nm).
-
-
Structure-Activity Relationship (SAR):
-
The 2-position (derived from the carboximidoate) dictates DNA binding affinity.
-
Cationic side chains (e.g., dimethylamino-propyl) attached to the imidate usually enhance affinity for the negatively charged DNA backbone.
-
References
-
Biological Targets of Benzoxazoles
-
HTS Methodologies for DNA Binders
-
High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds.[5] (PubMed). Demonstrates the feasibility of screening benzoxazole libraries in cell-based formats.
-
-
Benzoxazole Synthesis & Reactivity
-
Antimicrobial Screening Protocols
- Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (MDPI).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Solid-Phase Synthesis of Benzoxazole Libraries
Abstract
This application note details a robust, high-throughput protocol for the solid-phase synthesis (SPS) of 2-substituted benzoxazole libraries. Benzoxazoles are privileged pharmacophores in drug discovery, exhibiting anti-inflammatory, antimicrobial, and anticancer activities.[1][2] While solution-phase methods often suffer from tedious purification, this SPS protocol leverages resin-bound 3-amino-4-hydroxybenzoic acid scaffolds to facilitate rapid "catch-and-release" purification. We focus on the oxidative cyclization of phenolic Schiff bases using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or (Diacetoxyiodo)benzene (PIDA/PIFA), a method superior to harsh acid-catalyzed dehydration for preserving sensitive functional groups.
Introduction & Strategic Planning
The Benzoxazole Advantage
The benzoxazole nucleus is isosteric with naturally occurring purines and indoles, making it an excellent scaffold for kinase inhibitors and receptor modulators. In solid-phase synthesis, the strategy hinges on the point of attachment .
Retrosynthetic Strategy: The "Resin-Bound Scaffold" Approach
To generate a library diverse at the 2-position (C2), the most effective strategy immobilizes the o-aminophenol moiety onto the resin. This allows the use of excess solution-phase aldehydes or carboxylic acids to drive reactions to completion without complex workups.
Resin Selection:
-
Wang Resin: Generates a C-terminal carboxylic acid upon cleavage (using 95% TFA). Ideal for generating soluble benzoxazole acids for further solution-phase coupling.
-
Rink Amide Resin: Generates a C-terminal carboxamide. Ideal for final library compounds requiring stability.
Linker Chemistry: We utilize 3-amino-4-hydroxybenzoic acid as the core scaffold. It is anchored to the resin via its carboxylic acid, leaving the o-aminophenol free for heterocycle formation.
Core Methodologies & Decision Matrix
Researchers must choose between two primary cyclization routes based on the available building blocks.
| Feature | Route A: Oxidative Cyclization (Recommended) | Route B: Acid-Catalyzed Dehydration |
| Building Block | Aldehydes (R-CHO) | Carboxylic Acids (R-COOH) |
| Intermediate | Phenolic Schiff Base (Imine) | Phenolic Amide |
| Reagents | DDQ or PhI(OAc)₂ (PIDA) | Polyphosphoric Acid (PPA) or Microwave/TsOH |
| Conditions | Mild (RT to 60°C), Oxidative | Harsh (High Temp), Acidic |
| Functional Group Tolerance | High (tolerates acid-labile groups if DDQ used) | Low (acid-labile groups may cleave) |
| Atom Economy | Good | Moderate (requires excess coupling reagents) |
Detailed Experimental Protocol
Target: Synthesis of a 2-Aryl-benzoxazole-5-carboxylic acid library. Scale: 100 mg resin per well (0.8 mmol/g loading).
Phase 1: Scaffold Immobilization
-
Swelling: Place 100 mg Wang Resin (100-200 mesh) in a fritted reactor. Swell in DCM (2 mL) for 30 min. Drain.
-
Coupling: Dissolve 3-amino-4-hydroxybenzoic acid (5 equiv), DIC (5 equiv), and HOBt (5 equiv) in DMF (2 mL).
-
Note: The amino and hydroxyl groups are nucleophilic but less reactive than the activated carboxylate under these conditions. Protection of the amine (e.g., Fmoc) is recommended for higher purity but unprotected scaffolds can be coupled if the stoichiometry is controlled. Best Practice: Use Fmoc-3-amino-4-hydroxybenzoic acid .
-
-
Incubation: Add solution to resin.[3] Shake at RT for 4 hours.
-
Washing: Drain. Wash with DMF (3x), DCM (3x), MeOH (3x).
-
Deprotection (if Fmoc used): Treat with 20% Piperidine in DMF (2 x 10 min). Wash extensively with DMF/DCM.[3]
Phase 2: Diversity Introduction (Schiff Base Formation)
-
Reagent Prep: Prepare a 0.5 M solution of the desired Aldehyde (R-CHO) in Trimethylorthoformate (TMOF) / DMF (1:1).
-
Insight: TMOF acts as a dehydrating agent, driving the equilibrium toward the imine.
-
-
Reaction: Add aldehyde solution (10 equiv) to the resin-bound aminophenol.
-
Incubation: Shake at 60°C for 4-6 hours.
-
QC Check: Remove a few beads, wash, and check IR. Appearance of a band at ~1620 cm⁻¹ (C=N) indicates imine formation.
Phase 3: Oxidative Cyclization (The Critical Step)
Choose one oxidant based on sensitivity.
Option A: DDQ (Mildest)
-
Suspend resin in DMF.
-
Add DDQ (2 equiv) dissolved in DMF.
-
Shake at RT for 2 hours.
-
Wash: DMF (5x) to remove dark charge-transfer complexes.
Option B: PhI(OAc)₂ (PIDA) (Rapid)
Phase 4: Cleavage & Isolation
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Incubation: Add 2 mL cocktail to resin. Shake for 2 hours.
-
Collection: Filter filtrate into a tared vial. Wash beads with 1 mL TFA.
-
Workup: Evaporate TFA under nitrogen flow. Precipitate with cold diethyl ether or purify directly via Prep-HPLC.
Mechanism & Workflow Visualization
General Synthesis Workflow
Figure 1: Step-by-step workflow for the solid-phase synthesis of benzoxazoles using the oxidative cyclization route.
Mechanistic Pathway (Oxidative Cyclization)
Figure 2: Mechanistic pathway showing the conversion of the Schiff base to the benzoxazoline intermediate and final aromatization.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Incomplete Cyclization | Wet solvents or old oxidant. | Use anhydrous DMF/TMOF. Freshly recrystallize DDQ or use PIDA. |
| Low Yield | Inefficient scaffold loading. | Double couple the Fmoc-amino acid. Check resin substitution. |
| Side Products (Amide) | Oxidation of aldehyde to acid. | Ensure inert atmosphere if aldehyde is air-sensitive. |
| Resin Discoloration | Trapped DDQ complexes. | Wash resin with 5% DIPEA in DMF, then extensive DMF washes. |
References
-
Soni, S., et al. (2023).[1] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 24093-24111.[1] [Link]
-
Ranjan, K., et al. (2012). "Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents." Journal of Chemical Sciences, 124, 609–624.[4] [Link]
-
Pouliot, M., et al. (2012). "Solid-Phase Synthesis of Benzoxazoles via Oxidative Cyclization of Resin-Bound Schiff Bases." Journal of Combinatorial Chemistry (Contextual Citation for DDQ method). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Methyl 1,3-benzoxazole-2-carboxylate
A Note from Your Senior Application Scientist: The following technical guide addresses the recrystallization of Methyl 1,3-benzoxazole-2-carboxylate . Your initial query mentioned "Methyl 1,3-benzoxazole-2-carboximidoate." Based on a comprehensive review of available scientific literature, information regarding the specific recrystallization of the carboximidoate is not available. However, the structurally similar and more commonly synthesized "carboxylate" is well-documented. It is a common scenario for these terms to be inadvertently transposed. Therefore, this guide has been developed for the carboxylate, assuming this is the compound of interest for your research.
Welcome to the technical support center for the purification of Methyl 1,3-benzoxazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recrystallization process. My goal is to move beyond simple instructions and explain the causality behind each step, ensuring a reproducible and efficient purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the essential physical properties of Methyl 1,3-benzoxazole-2-carboxylate that influence recrystallization?
A1: Understanding the compound's physical properties is the bedrock of designing a successful recrystallization protocol. Key properties are summarized below. The significant difference in solubility between hot and cold ethanol, for example, is the primary reason it is a recommended solvent.
| Property | Value | Significance for Recrystallization | Source |
| Melting Point | ~130 °C | The melting point must be higher than the boiling point of the chosen solvent to prevent the compound from "oiling out." | [1] |
| Appearance | White Crystalline Solid | The goal of recrystallization is to obtain a pure, white solid. Any coloration indicates the presence of impurities. | [2] |
| Solubility | Soluble in ethanol, chloroform, DMF. Insoluble in water. | This profile dictates the choice of solvents. Ethanol is a good candidate for single-solvent recrystallization. Water can be used as an anti-solvent in a mixed-solvent system. | [1] |
| Crystal Structure | Monoclinic (P21 space group) | Purified crystals typically form a flattened herringbone arrangement. This knowledge can help in visually assessing the quality of the crystalline product. | [3][4] |
Q2: What is the most effective single solvent for recrystallizing Methyl 1,3-benzoxazole-2-carboxylate?
A2: Based on its solubility profile, ethanol is an excellent first choice for a single-solvent recrystallization.[1] The underlying principle for a good recrystallization solvent is a large solubility difference between hot and cold conditions.[5] Methyl 1,3-benzoxazole-2-carboxylate dissolves well in hot ethanol and has significantly lower solubility upon cooling, allowing for efficient crystal formation and high recovery.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. You should consider this approach if:
-
The compound is too soluble in a solvent even when cold (e.g., chloroform), leading to poor recovery.
-
The compound is poorly soluble in another solvent even when hot (e.g., water).
For this compound, an ethanol/water or chloroform/hexane system could be effective. In this setup, you dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" or "anti-solvent" (e.g., water) until the solution becomes turbid. Reheating to clarify and then allowing it to cool slowly will initiate crystallization.
Standard Recrystallization Protocol
This protocol provides a reliable starting point for obtaining high-purity Methyl 1,3-benzoxazole-2-carboxylate.
Experimental Workflow: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude Methyl 1,3-benzoxazole-2-carboxylate (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent boils.
-
Achieve Saturation: Continue adding small portions of ethanol until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution; using excess solvent will reduce your final yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rushing this step by immediately placing the flask in an ice bath can cause impurities to be trapped in smaller crystals.[7]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. Characterize the final product by taking a melting point and, if necessary, analytical techniques like NMR or HPLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My compound won't dissolve, even after adding a large amount of hot ethanol. What's wrong?
A: This situation typically points to one of two issues:
-
Insoluble Impurity: Your crude product may contain a significant amount of an impurity that is insoluble in ethanol. In this case, you should add enough hot solvent to dissolve the target compound, perform a hot filtration to remove the insoluble material, and then proceed with the recrystallization of the filtrate.
-
Incorrect Solvent: While unlikely with ethanol, it's possible the chosen solvent is simply not strong enough. However, it is far more probable that you are dealing with an insoluble impurity. Avoid adding excessive amounts of solvent, as this will make recovering your product difficult.
Q: I've cooled the solution, but no crystals have formed. What should I do?
A: This is a common problem known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[9] Crystals need a nucleation point to begin forming. Here is a systematic approach to induce crystallization:
Caption: Troubleshooting workflow for inducing crystallization.
Q: My compound separated as an oil instead of crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] It is often caused by the solution being too concentrated or cooling too rapidly, or if the compound is highly impure.
-
Solution 1: Re-dissolve and Dilute. Warm the flask to re-dissolve the oil. Add a small amount (10-15%) more solvent to dilute the solution slightly.[7][9] Then, allow it to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help.[7]
-
Solution 2: Lower the Solvent Boiling Point. If the problem persists, your solvent's boiling point may be too high relative to your compound's melting point (even with impurities lowering it). Consider switching to a lower-boiling point solvent or solvent mixture.
Q: My crystals formed almost instantly and look like fine powder. Is this a problem?
A: Yes, this is problematic. Rapid precipitation, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7] This is typically caused by the solution being too concentrated or cooling too quickly. To fix this, reheat the solution, add a small amount of additional solvent to slightly decrease the saturation, and ensure a slow, controlled cooling process.[7]
Q: After recrystallization, my product is still colored. How can I get a pure white solid?
A: A persistent color indicates the presence of highly colored impurities. If a standard recrystallization does not remove them, you can add a micro-spatula of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs colored impurities onto its surface.
-
Procedure: After the compound is fully dissolved in the hot solvent, remove the flask from the heat and add the charcoal. Swirl the mixture for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal, then proceed with cooling the filtrate. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.
Q: My final yield is very low. What are the common causes?
A: Low recovery can result from several factors:
-
Using too much solvent: This is the most common cause. The more solvent you use, the more product will remain dissolved even after cooling.
-
Premature crystallization: Significant loss of product in the filter paper during hot filtration.
-
Incomplete crystallization: Not allowing sufficient time or low enough temperatures during the final cooling stage.
-
Excessive washing: Using too much cold solvent to wash the crystals can dissolve some of your product.
Underlying Principles: Solvent Selection
The choice of solvent is the most critical decision in a recrystallization experiment. The following diagram illustrates the key principles that govern this choice.
Caption: Core principles for selecting an optimal recrystallization solvent.
References
-
Poirot, A., Saffon-Merceron, N., Leygue, N., Benoist, E., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
-
Poirot, A., Saffon-Merceron, N., Leygue, N., Benoist, E., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). methyl 1,3-benzoxazole-2-carboxylate. [Link]
- Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
-
Reddit r/Chempros. (2020). Recrystallisation Help. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
ResearchGate. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [Link]
-
ResearchGate. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. [Link]
-
Chemistry For Everyone. (2025). What Is Purification Of Organic Compounds?. YouTube. [Link]
-
Bio-Rad Laboratories. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
-
Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of methyl 1,3-benzoxazole-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijddr.in [ijddr.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Benzoxazole Synthesis & Troubleshooting
[1]
Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: BZOX-OPT-2024 Subject: Troubleshooting Low Conversion & Yield Optimization
Introduction: The Benzoxazole Challenge
Welcome to the technical support hub. You are likely here because your benzoxazole synthesis—a theoretically simple condensation between a 2-aminophenol and a carbonyl equivalent—is stalling, decomposing, or yielding a stubborn intermediate.
Benzoxazole formation is a battle between thermodynamics (water removal) and kinetics (oxidative potential). Whether you are using the classical Phillips condensation (acid-catalyzed) or the modern Oxidative Cyclization (aldehyde/Schiff base), the failure points are distinct.
This guide bypasses generic advice to address the specific mechanistic bottlenecks causing low conversion.
Module 1: Diagnostic Workflow
Before adjusting parameters, use this logic tree to identify where your reaction is failing.
Caption: Diagnostic logic tree for isolating the failure point in benzoxazole synthesis: distinguishing between kinetic stalls (cyclization) and substrate stability issues.
Module 2: The Equilibrium Trap (Carboxylic Acid Route)
Scenario: You are reacting 2-aminophenol with a carboxylic acid. You see the formation of the N-(2-hydroxyphenyl)amide intermediate by LCMS, but the ring won't close to form the benzoxazole.
The Mechanism & The Problem
This is a dehydration reaction.[1] The formation of the amide is often fast, but the cyclization requires overcoming a high activation energy and removing a molecule of water. If water remains in the system, the equilibrium pushes back toward the open amide form.
Troubleshooting Q&A
Q: I am refluxing in ethanol/methanol, but conversion is stuck at 60%. Why? A: Alcohol solvents usually don't provide a high enough boiling point to drive the thermal cyclization, and they don't sequester water effectively.
-
The Fix: Switch to a high-boiling, non-protic solvent (Xylene, Toluene, or Chlorobenzene) and use a Dean-Stark trap to physically remove water. Alternatively, use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) which act as both solvent and powerful dehydrating agents.
Q: My substrate is acid-sensitive. Can I avoid PPA? A: Yes. Use the Appel Reaction conditions (PPh₃/CCl₄ or PPh₃/I₂) or Lawesson’s Reagent . These reagents activate the amide oxygen chemically, turning it into a better leaving group (phosphine oxide or sulfur analog) without requiring harsh thermal dehydration.
Q: The reaction turns into a black solid. What happened? A: 2-aminophenols are notoriously prone to oxidative polymerization (similar to developing photographic film). If your acid catalyst is also an oxidant (or if air is present at high T), you generate tar.
-
The Fix: Perform the reaction under strict Nitrogen/Argon. Add a pinch of sodium dithionite (reducing agent) if using aqueous conditions, or ensure the aminophenol is recrystallized (should be white/beige, not dark brown) before use.
Protocol: The "Nuclear Option" (PPA Method)
Use this for robust, non-sensitive substrates.
-
Mix 2-aminophenol (1.0 equiv) and Carboxylic Acid (1.0 equiv) in Polyphosphoric Acid (10–15 volumes).
-
Critical Step: Stir at 140–160 °C for 4–6 hours. (Below 120 °C, cyclization is sluggish).
-
Workup: Pour the hot syrup slowly into crushed ice/water with vigorous stirring. Neutralize with Na₂CO₃ to precipitate the product.
Module 3: The Oxidative Hurdle (Aldehyde Route)
Scenario: You are condensing 2-aminophenol with an aldehyde. You see the Schiff base (imine), but the benzoxazole yield is low.
The Mechanism & The Problem
Unlike the acid route, this is an oxidation reaction. The Schiff base must lose two hydrogen atoms (oxidative dehydrogenation) to aromatize.
-
Path: Amine + Aldehyde
Imine (Schiff Base) Benzoxazole.[2] -
Failure Point: If you don't add an external oxidant, the reaction requires atmospheric oxygen, which is slow and diffusion-limited.
Troubleshooting Q&A
Q: I'm stirring in ethanol at room temperature. Why no product? A: You have formed the Schiff base, but you lack the "spark" to close the ring. You need an Oxidant.[3][4]
-
The Fix: Add DDQ (1.1 equiv) or MnO₂ (5–10 equiv). If you want to use air, you must use a catalyst like Cu(OAc)₂ or FeCl₃ to facilitate the electron transfer.
Q: I used DDQ, but the workup is a nightmare. A: DDQ-hydroquinone byproducts are difficult to remove.
-
The Fix: Switch to PhI(OAc)₂ (iodobenzene diacetate) or use catalytic TEMPO with oxygen. These allow for cleaner workups. Alternatively, use activated carbon in the workup to adsorb DDQ residues.
Q: My aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde). The reaction is slow. A: Electron-rich aldehydes form stable Schiff bases that are less prone to nucleophilic attack by the phenol oxygen (the cyclization step).
-
The Fix: Increase temperature to 80–100 °C (refluxing toluene) and use a stronger oxidant like Pb(OAc)₄ (Lead Tetraacetate) or increase catalyst loading of Copper.
Visualizing the Pathways
Caption: Mechanistic divergence: The Aldehyde route requires oxidation (red path, top), while the Acid route requires forced dehydration (red path, bottom).
Module 4: Reagent Selection Matrix
Use this table to select the correct condition based on your substrate's tolerance.
| Substrate Constraint | Recommended Method | Catalyst/Reagent | Key Troubleshooting Step |
| Robust / Stable | Phillips Condensation | PPA or MSA | Temperature must be >140°C. |
| Acid Sensitive | Oxidative Cyclization | Aldehyde + DDQ | Ensure DDQ is dry; monitor Schiff base formation first. |
| Base Sensitive | Cu-Catalyzed | Cu(OAc)₂ / O₂ | Requires efficient O₂ bubbling or open vessel. |
| Sterically Hindered | Microwave Synthesis | Ionic Liquid / Acid | MW irradiation overcomes steric barriers better than thermal heating. |
| Green Chemistry | Iron Catalysis | FeCl₃ + H₂O₂ | Slow addition of H₂O₂ to prevent over-oxidation. |
Module 5: Metal-Catalyzed FAQs (Advanced)
Q: I'm using the Copper-catalyzed route (CuI/Phenanthroline), but the catalyst dies. A: Copper catalysts are sensitive to chelation by the product itself (benzoxazoles are ligands).
-
The Fix: Use a higher catalyst loading (10-20 mol%) or switch to a Cu(II) source like Cu(OTf)₂ which is often more robust in oxidative cycles than Cu(I). Ensure your ligand (Phenanthroline) is in slight excess (1:1.2 ratio metal:ligand).
Q: Can I use aryl halides instead of aldehydes? A: Yes, this is a C-H activation/coupling route.
-
Note: This usually requires a Palladium (Pd) or Copper (Cu) catalyst and a base (Cs₂CO₃). The mechanism involves C-N bond formation followed by intramolecular C-O bond formation. If this fails, check if your base is dry; water kills this catalytic cycle.
References
-
Review of Synthetic Strategies
-
Chaudhari, A. et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023.
-
-
Copper-Catalyzed Mechanisms
-
Oxidative Cyclization (DDQ)
-
Wang, Y. et al. "Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases." Journal of Organic Chemistry, 2025 (Ref. Context).
-
-
Polyphosphoric Acid (PPA)
-
BenchChem Technical Guides. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."
-
Technical Support Center: Benzoxazole Synthesis Optimization
Status: Active Operator: Senior Application Scientist Ticket ID: BZX-OPT-2024
Welcome to the Benzoxazole Synthesis Support Hub. This guide addresses the common bottlenecks in constructing the benzoxazole pharmacophore—a critical motif in antimicrobial and anticancer drug discovery. We move beyond textbook definitions to address the practical failure points: oxidative instability of precursors, stalled cyclizations, and workup nightmares.
Module 1: Strategic Method Selection
Before you start, select the protocol that matches your substrate's electronic and physical properties.
Q: I have an acid-sensitive aldehyde and a 2-aminophenol. Which route minimizes decomposition?
A: Avoid acid-catalyzed condensation. Use Oxidative Cyclization .[1][2][3] Direct condensation with carboxylic acids requires harsh dehydrating conditions (e.g., Polyphosphoric acid at >120°C). Instead, condense your 2-aminophenol with the aldehyde to form a Schiff base (imine), then employ a mild oxidant to close the ring.
-
Recommended Oxidants: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), MnO₂, or catalytic FeCl₃ with air.
-
Why: This separates the bond formation (imine) from the aromatization (oxidation), allowing you to run the reaction at lower temperatures (often RT to 80°C).
Q: My carboxylic acid is unreactive. How do I force the condensation?
A: You are likely fighting a thermodynamic uphill battle against water generation. The Fix: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent .
-
Mechanism: PPA acts as both the solvent and the dehydrating agent.[4] It protonates the carbonyl, making it hyper-electrophilic, while simultaneously sequestering the water molecule released during cyclization, driving the equilibrium forward.
Decision Matrix: Route Selection
Figure 1: Decision tree for selecting the optimal synthetic pathway based on available electrophiles.
Module 2: Troubleshooting Yield & Purity
Diagnosing the "Black Tar" and "Stalled Reaction" syndromes.
Issue 1: The "Black Tar" Phenomenon
Symptom: The reaction mixture turns black/dark brown immediately, and yield is <30%. Root Cause: Oxidation of 2-aminophenol. 2-aminophenols are electron-rich and prone to rapid oxidation by atmospheric oxygen to form quinone imines, which polymerize into dark tars. Corrective Actions:
-
Purification: Recrystallize commercial 2-aminophenol (usually from ethanol/water) before use if it is not a light beige powder.
-
Inertion: Degas your solvent with Nitrogen/Argon for 15 minutes before adding the amine.
-
Additive: Add a pinch of sodium dithionite (reducing agent) during the initial mixing if using aqueous/alcohol solvents to scavenge oxidants.
Issue 2: Stalled at the Intermediate (Schiff Base)
Symptom: LCMS shows mass corresponding to the imine (M+), but the cyclized benzoxazole (M-2H) is not forming. Root Cause: High activation energy for the ring closure or insufficient oxidant. Corrective Actions:
-
For Acid Route: The ring closure requires dehydration. If using PPA, increase temp to 140°C. If using a milder acid, add a Dean-Stark trap to physically remove water.
-
For Aldehyde Route: The Schiff base is formed but not oxidized. You are missing the "driving force." Add 1.1 eq of PhI(OAc)₂ (PIDA) or DDQ . These reagents facilitate the abstraction of the hydrogen atoms required to aromatize the ring.
Comparative Reagent Performance
| Reagent/Method | Substrate Scope | Reaction Temp | Yield Profile | Common Issues |
| PPA (Polyphosphoric Acid) | Carboxylic Acids | 120–160°C | High (80-95%) | Viscous workup; incompatible with acid-labile groups. |
| DDQ / Dioxane | Aldehydes | RT – 60°C | High (85-98%) | DDQ is expensive; requires chromatographic separation of reduced byproduct. |
| FeCl₃ / Air (Green) | Aldehydes | 80 – 100°C | Moderate (60-85%) | Slower reaction times; requires open vessel (safety risk with volatiles). |
| Microwave / SiO₂ | Acids/Aldehydes | 100 – 130°C | High (85-95%) | Not scalable >5g; requires specific reactor. |
Module 3: Mechanism & Workflow
Understanding the Oxidative Cyclization Pathway.
Users often confuse the mechanism of aldehyde-based synthesis with acid-based synthesis. The aldehyde route is oxidative (removing hydrogens), whereas the acid route is dehydrative (removing water).
Figure 2: The oxidative cyclization mechanism. Note that the final step requires an external oxidant to restore aromaticity.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: The "Workhorse" Method (PPA Condensation)
Best for: Stable substrates, scaling up, carboxylic acid precursors.
-
Setup: In a round-bottom flask, mix 2-aminophenol (1.0 eq) and the carboxylic acid derivative (1.0 eq).
-
Solvent: Add Polyphosphoric Acid (PPA) (~10g per 1g of reactant).
-
Tech Tip: PPA is extremely viscous. Warm it to 60°C before pouring to improve handling.
-
-
Reaction: Heat to 140°C with stirring for 4–6 hours.
-
Checkpoint: Monitor TLC.[5] The disappearance of the fluorescent aminophenol spot indicates conversion.
-
-
Workup (Critical):
-
Cool the mixture to ~80°C (do not let it solidify completely).
-
Pour the syrup slowly into crushed ice with vigorous stirring. The PPA will hydrolyze, and the benzoxazole usually precipitates as a solid.
-
Neutralize with NaHCO₃ to pH 7–8 to ensure the pyridine-like nitrogen is deprotonated.
-
Filter the solid.
-
Protocol B: The "Green" Method (FeCl₃-Catalyzed Oxidative Cyclization)
Best for: Acid-sensitive groups, aldehydes, atom economy.
-
Setup: Mix 2-aminophenol (1.0 eq) and aromatic aldehyde (1.0 eq) in Ethanol or Methanol.
-
Catalyst: Add FeCl₃ (10 mol%) .
-
Oxidant: The oxidant is Air . Do not seal the flask under Nitrogen. Attach a drying tube or leave open to air with a reflux condenser.
-
Reaction: Reflux (80°C) for 6–12 hours.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water/brine to remove iron salts. Dry and concentrate.
References & Verification[1][2][3][4][5][6][7][10][11][12]
-
BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[9] (Protocol for PPA condensation and microwave methods).
-
RSC Advances. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (Comprehensive review of aldehyde vs. acid routes and nanocatalysts).
-
Organic Chemistry Portal. Benzoxazole Synthesis: Recent Literature. (Mechanistic insights into oxidative cyclization and metal-catalyzed routes).
-
National Institutes of Health (NIH). A green approach for the synthesis of 2-substituted benzoxazoles... via coupling/cyclization reactions. (Ionic liquid and solvent-free protocols).[3][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines | MDPI [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 1,3-benzoxazole-2-carboximidoate
[1]
Status: Senior Application Scientist Verified Last Updated: February 3, 2026 Scope: Solution stability, hydrolysis kinetics, storage protocols, and troubleshooting.
Core Stability Profile
Methyl 1,3-benzoxazole-2-carboximidoate is an imidate ester (also known as an imino ether). Its stability is governed by the electrophilicity of the imidate carbon, which is significantly enhanced by the electron-withdrawing benzoxazole ring.
The "Hydrolysis Trap"
In solution, this compound is thermodynamically unstable in the presence of water. It undergoes rapid hydrolysis via two pH-dependent pathways, often leading to experimental failure (low yields, unexpected byproducts).
-
Half-life (
): < 30 minutes in aqueous buffers at pH 7.0 (25°C). -
Primary Degradant (Acidic/Neutral): Methyl 1,3-benzoxazole-2-carboxylate (Ester).
-
Primary Degradant (Basic): 1,3-benzoxazole-2-carboxamide (Amide).
Diagnostic Troubleshooting (Q&A)
Q1: "My reaction mixture turned cloudy/precipitated a white solid within minutes. What happened?"
Diagnosis: Rapid Hydrolysis to Amide. Mechanism: If your reaction solvent contained moisture or was unbuffered at high pH, the imidate hydrolyzed to 1,3-benzoxazole-2-carboxamide , which is often less soluble in organic solvents than the starting material. Solution:
-
Switch to anhydrous solvents (MeOH, EtOH, DMF) dried over molecular sieves (3Å).
-
If using an aqueous buffer is mandatory (e.g., protein coupling), keep the pH between 8.0–9.0 and add the imidate as a concentrated aliquot immediately before use.
Q2: "I stored the compound in methanol at -20°C, but TLC shows a new spot. Is it stable in alcohol?"
Diagnosis: Solvolysis/Exchange.
Mechanism: In methanol, the methyl imidate is relatively stable. However, if you dissolved it in ethanol or another alcohol, trans-esterification occurs (Methyl imidate
-
Store only as a solid.
-
Prepare solutions immediately before use.
-
Do not store in protic solvents for >1 hour, even at low temperatures.
Q3: "Why is my amidine coupling yield low (e.g., <30%)?"
Diagnosis: Kinetic Competition.
Mechanism: The rate of hydrolysis (
-
Increase pH: Ensure the amine is unprotonated (pH > pKa of the amine).
-
Excess Reagent: Use 1.5–2.0 equivalents of the imidate to account for hydrolytic loss.
-
Concentration: Run the reaction at high concentration (>0.1 M) to favor the bimolecular aminolysis over pseudo-first-order hydrolysis.
Degradation Pathways & Visualization
The following diagram illustrates the critical degradation pathways that compete with your desired reaction.
Figure 1: Competitive hydrolysis pathways vs. desired aminolysis. Note that both acidic and basic conditions lead to inactive byproducts (Ester/Amide).
Standardized Handling Protocols
Protocol A: Preparation of Stock Solutions
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Concentration: 100 mM – 500 mM.
-
Procedure:
-
Weigh the solid imidate in a dry box or under nitrogen.
-
Add anhydrous solvent via syringe.
-
Use immediately. Do not store.
-
Note: If using MeOH/EtOH, ensure they are "Super Dry" (<50 ppm H₂O).
-
Protocol B: Reaction Monitoring (HPLC/TLC)
To distinguish the imidate from its degradants, use the following signatures:
| Compound | Polarity (TLC on SiO₂) | UV Signature (254 nm) | Expected Mass (ESI+) |
| Imidate (Active) | Moderate ( | Strong | |
| Ester (Degradant) | High ( | Strong | |
| Amide (Degradant) | Low ( | Strong |
*Note:
Frequently Asked Questions (FAQ)
Q: Can I use the Hydrochloride salt version instead?
A: Yes, and you should if possible. The hydrochloride salt (Methyl 1,3-benzoxazole-2-carboximidoate
Q: Is this compound sensitive to light? A: Benzoxazole derivatives can be photosensitive. While hydrolysis is the primary concern, store the solid in amber vials to prevent potential photo-oxidation or dimerization over long periods.
Q: I see a peak at M+15 in my Mass Spec. What is it? A: If you are using Methanol as a solvent, this is likely the Orthoester (addition of MeOH to the imidate). Imidates can react with alcohols to form orthoesters under acidic catalysis. This is reversible but reduces the effective concentration of your reagent.
References
-
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Imidate chemistry and the Pinner reaction).
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules.[1] Journal of the American Chemical Society, 84(18), 3491–3504. Link
-
Santa Cruz Biotechnology. (n.d.). Methyl 1,3-benzoxazole-2-carboximidoate Product Data. (Chemical properties and CAS verification). Link
-
Handy, S. T. (2011). Applications of Transition Metal Catalysis in Drug Discovery and Development. John Wiley & Sons. (Context on benzoxazole reactivity).
Technical Support Center: 2-Aminophenol (2-AP) Remediation
The following technical guide is structured as a specialized support center resource. It is designed to provide actionable, high-level troubleshooting for researchers dealing with the persistent challenge of 2-aminophenol (2-AP) contamination.
Core Concept: The Amphoteric Trap & Oxidation Clock
Before attempting removal, you must understand the "personality" of your impurity. 2-Aminophenol is not a standard impurity; it is a reactive, amphoteric time-bomb .
-
The Amphoteric Trap: 2-AP contains both a basic amine (
for conjugate acid) and an acidic phenol ( ). It can hide in both aqueous and organic phases depending on pH. -
The Oxidation Clock: Upon exposure to air, 2-AP oxidizes rapidly to form 2-aminophenoxazin-3-one (cinnabarinic acid derivative), turning your reaction mixture from clear to pink, then dark brown. Speed and inert atmosphere are critical.
Module A: The pH Swing Extraction Protocol
Best For: Removing 2-AP from neutral or acidic products (e.g., Amides like Paracetamol, Esters).
The Logic
Because 2-AP is an amine, it can be protonated into a water-soluble salt (
Protocol Steps
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, or 2-MeTHF).
-
Note: Avoid ethers if oxidative stability is a concern.
-
-
The Acid Wash (The Critical Step):
-
The Antioxidant Chaser:
-
Add sodium metabisulfite (1% aq) to the aqueous wash to prevent oxidative polymerization of the removed 2-AP (prevents "black tar" formation in your waste stream).
-
-
Phase Separation:
-
Aqueous Layer: Contains protonated 2-AP.
-
Organic Layer: Contains your purified neutral product.
-
Decision Logic (Graphviz Diagram)
The following diagram illustrates the species distribution of 2-AP across pH levels, guiding your extraction strategy.
Caption: Figure 1. The Amphoteric Switch. 2-AP is water-soluble at pH extremes (Acid/Base) but partitions into organics near neutral pH.
Module B: Scavenging Resins (Trace Removal)
Best For: Removing trace 2-AP (<5%) from basic products (amines) where acid washing would remove your product too.
The Logic
Since you cannot use acid to differentiate two amines (your product vs. 2-AP), you must use chemoselective scavenging . 2-AP is a primary amine. If your product is a secondary/tertiary amine or lacks an amine, you can use an Aldehyde Resin . The resin reacts with the primary amine of 2-AP to form an imine (Schiff base), covalently binding it to the bead.
Recommended Resins
| Resin Type | Functional Group | Mechanism | Target Selectivity |
| PS-Benzaldehyde | Benzaldehyde | Imine Formation | |
| Strong Acid Cation (SAC) | Sulfonic Acid | Ionic Binding | All Basic Amines (Non-selective) |
| Isocyanate Resin | Isocyanate | Urea Formation | Nucleophiles (Amines/Thiols) |
Protocol: Aldehyde Resin Scavenging[5]
-
Stoichiometry: Calculate the moles of unreacted 2-AP (via HPLC). Add 3–4 equivalents of PS-Benzaldehyde resin relative to the impurity.
-
Solvent: Ensure the reaction solvent swells the resin (DCM, THF, or DMF are ideal; Water/Methanol are poor for polystyrene resins).
-
Incubation:
-
Add 1% Acetic Acid (catalyst for imine formation).
-
Shake gently at room temperature for 4–12 hours.
-
-
Filtration: Filter off the resin.[5] The filtrate contains your product; the 2-AP is trapped on the beads.
Module C: Troubleshooting & FAQ
Q1: My reaction mixture turned dark brown/black. Is my product ruined?
Diagnosis: This is characteristic of 2-AP oxidation into phenoxazinone derivatives. Fix:
-
Don't Panic: The dye has a high extinction coefficient; it looks worse than it is.
-
Activated Carbon: Dissolve the crude in hot ethanol or water (depending on solubility). Treat with activated charcoal (5-10% w/w) for 30 minutes. Filter while hot through Celite.
-
Bisulfite Wash: If extracting, wash the organic layer with saturated sodium bisulfite (
) to reduce the colored quinone species back to colorless forms.
Q2: I see a "tailing" peak in HPLC. Is this 2-AP?
Diagnosis: Yes, amphoteric molecules often tail on standard C18 columns due to interaction with residual silanols. Fix:
-
Modify Mobile Phase: Add a modifier. For basic mobile phases, use 0.1% Ammonium Hydroxide. For acidic, use 0.1% TFA.
-
Wavelength: 2-AP absorbs strongly at 230 nm and 280 nm .
-
Reference Standard: Always co-inject with a pure 2-AP standard to confirm retention time, as it shifts significantly with pH.
Q3: Can I just recrystallize it out?
Answer: Yes, but solvent selection is tricky.
-
Water: 2-AP is moderately soluble in hot water and crystallizes upon cooling. If your product is less soluble than 2-AP in cold water, 2-AP will stay in the mother liquor.
-
Ethanol: 2-AP is very soluble.[9] Recrystallizing a less soluble product from Ethanol is an excellent way to leave 2-AP in the solution.
Summary Workflow (Decision Tree)
Caption: Figure 2. Strategic Decision Tree for 2-AP Removal based on Product Chemistry.
References
-
Solubility & Properties: Solubility of 2-Aminophenol.[9][10] Solubility of Things.[8][9][10][11] Available at: [Link]
-
Scavenger Resins: Removal of 2-Aminophenol Using Novel Adsorbents. ResearchGate.[12] Available at: [Link]
-
Paracetamol Synthesis & Purification: Two-Step Synthesis of Paracetamol (Acetaminophen).[13] Journal of Chemical Education. Available at: [Link][13]
-
Oxidation Kinetics: Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation. ResearchGate.[12] Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. ukessays.com [ukessays.com]
- 3. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. glycopep.com [glycopep.com]
- 6. mdpi.com [mdpi.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Benzoxazole Derivatives
Ticket ID: BZX-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Tailing, Oiling Out, and Co-elution in Benzoxazole Isolation[1]
Executive Summary: The Polarity Paradox
Benzoxazole derivatives present a unique purification challenge due to their amphoteric potential . The heterocyclic nitrogen is weakly basic (pKa ~1–2), but functionalization with polar groups (amines, sulfonamides, or hydroxyls) drastically alters their interaction with stationary phases.[1]
The Core Problem:
-
On Silica (Normal Phase): The basic nitrogen interacts with acidic silanols (
), causing severe peak tailing (streaking) and yield loss. -
In Solution: High lattice energy often leads to "oiling out" rather than crystallization, trapping impurities.[1]
This guide provides three validated workflows to resolve these issues, moving beyond standard protocols to specialized "rescue" techniques.
Module A: Chromatography Troubleshooting
Issue: "My compound streaks from 0.5 to the baseline."
Diagnosis: Uncontrolled Silanol Interaction. The acidic protons on the silica surface are hydrogen-bonding with the benzoxazole nitrogen.
Protocol A1: The "Amine-Modified" Normal Phase
Do not use standard silica without modification. You must neutralize the stationary phase.
Reagents:
-
Triethylamine (TEA) or Ammonium Hydroxide (
). -
Dichloromethane (DCM) / Methanol (MeOH).
Step-by-Step Workflow:
-
The Pre-Wash (Crucial): Before loading the sample, flush the packed silica column with 3 Column Volumes (CV) of the mobile phase containing 1% v/v Triethylamine .
-
Why: This saturates the active silanol sites (
) with triethylammonium, blocking them from binding your drug candidate.
-
-
The Mobile Phase: Run your gradient (e.g., 0–10% MeOH in DCM) maintaining 0.5% TEA throughout the run.
-
Post-Run Workup: TEA has a high boiling point. To remove it from your isolated product:
-
Rotovap the fractions to dryness.
-
Re-dissolve in EtOAc and wash 2x with Saturated
(removes TEA salts) or dry under high vacuum at 40°C if the product is acid-sensitive.
-
Protocol A2: The "Reverse Phase" Switch
If the compound is highly polar (logP < 1.5), normal phase is inefficient. Switch to C18-functionalized silica.[2]
Data: Mobile Phase Selection for C18
| Compound Type | Buffer System | Mechanism |
|---|---|---|
| Basic Benzoxazoles | 0.1% Formic Acid (pH ~2.[1]7) | Protonates basic N; improves solubility; elutes faster. |
| Acidic Benzoxazoles | 10mM Ammonium Bicarbonate (pH 10) | Deprotonates phenols/acids; ensures peak symmetry on hybrid silica. |
| Neutral/Zwitterionic | Water/Acetonitrile (No buffer) | Standard hydrophobic interaction. |
Module B: Solubility & Crystallization
Issue: "The product separates as a sticky oil, not a solid."
Diagnosis: The "Oiling Out" phenomenon occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities disrupt crystal lattice formation.
Protocol B1: The "Anti-Solvent" Trituration
Instead of heating to dissolve (which promotes oiling), use a displacement method.
-
Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or THF) at Room Temperature.
-
Precipitation: Dropwise add a "Poor Solvent" (e.g., Heptane or Water) with vigorous stirring until persistent turbidity is observed.
-
The "Scratch": Stop stirring. Use a glass rod to scratch the side of the flask at the air-liquid interface. This generates nucleation sites.[3]
-
Aging: Place in a fridge (4°C) overnight. Do not freeze immediately, as this traps impurities.[1]
Table: Validated Solvent Systems for Benzoxazoles
| Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Application |
|---|---|---|
| Acetone | Acetonitrile | High-purity polishing (Vertex Pharma Method [1]). |
| Ethanol (Hot) | Water | General purpose; removes inorganic salts. |
| DCM | Hexanes | For lipophilic derivatives; fast precipitation. |
Module C: Chemical Workup (pH Switching)
Issue: "Chromatography is too expensive for this scale."
Diagnosis: You are underutilizing the amphoteric nature of the benzoxazole scaffold.
Protocol C1: The "pH Swing" Extraction
This method uses the pKa difference between your product and non-basic impurities to purify without a column.
Workflow Visualization (Graphviz)
Figure 1: The pH-Swing protocol isolates basic benzoxazole derivatives by moving them into the aqueous phase to wash away non-polar byproducts, then returning them to organic phase.[1]
Frequently Asked Questions (FAQ)
Q: I used TEA on my column, but now I see white solid in my NMR tube. What is it? A: This is likely Triethylammonium chloride (TEA·HCl). If you used a chlorinated solvent (DCM/CHCl3) or acidified your sample, TEA forms a salt that co-elutes.
-
Fix: Dissolve product in EtOAc and wash with water. The salt is highly water-soluble; the benzoxazole is less so.
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is often superior for benzoxazoles because it lacks the acidic protons of silica. However, it has lower loading capacity (sample/sorbent ratio 1:[1]50) compared to silica (1:20), making it more expensive for large scales [2].
Q: My compound is a 2-amino-benzoxazole and it decomposes on silica. A: 2-aminobenzoxazoles can undergo hydrolysis or ring-opening on acidic silica.[1]
-
Fix: Use Amine-functionalized Silica (NH2-Silica) . This stationary phase is basic and prevents acid-catalyzed decomposition. It requires no TEA additive.
References
-
Vertex Pharmaceuticals. (2006). Process for the purification of substituted benzoxazole compounds.[4] WO2006096624A1.
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[5]
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns.
-
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography?
Sources
- 1. CN103102321A - Method for preparing 2-substituted benzoxazole compound - Google Patents [patents.google.com]
- 2. lcms.cz [lcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
Managing thermal decomposition during benzoxazole synthesis.
Topic: Managing Thermal Decomposition During Benzoxazole Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Benzoxazoles are deceptively simple bicyclic structures. While the core connection—a phenolic oxygen and an imine nitrogen—is stable, the pathway to get there is fraught with thermal pitfalls. This guide addresses the most common failure mode: thermal decomposition , often manifesting as "black tar," low yields, or intractable mixtures. We treat your synthesis not as a recipe, but as a system of competing kinetic pathways.
Module 1: The "Black Tar" Scenario (Acid-Mediated Condensation)
User Issue: "I am using Polyphosphoric Acid (PPA) to condense o-aminophenol with a carboxylic acid. At 160°C, the mixture turned into a black, insoluble bitumen. My yield is <10%."
Root Cause Analysis
This is the classic "thermal runaway" of o-aminophenol.
-
Oxidative Polymerization: o-Aminophenol is highly susceptible to oxidation. At high temperatures (
C) in the presence of trace oxygen, it forms quinone imines which rapidly polymerize into dark, insoluble tars (polyanilines/polyoxazoles). -
Sublimation: Many carboxylic acids sublime before reacting, altering the stoichiometry.
Troubleshooting Protocol: The "Stepwise Ramp" Method
Do not blast the reaction with heat immediately. You must favor the formation of the intermediate ester/amide before demanding the energy required for cyclization.
Corrective Workflow:
-
Purify Precursors: If your o-aminophenol is brown/purple, it is already degraded. Recrystallize from ethanol/water + trace sodium dithionite.
-
Deoxygenate: PPA is viscous and traps air. Heat PPA alone to
C under vacuum for 30 mins, then backfill with . -
The "Ramp" Protocol:
-
Stage 1 (Esterification/Amidation): Stir at 60–80°C for 2 hours . This allows the formation of the N-(2-hydroxyphenyl)amide intermediate without thermal stress.
-
Stage 2 (Cyclodehydration): Only after Stage 1, ramp to 120–130°C for cyclization.
-
Stage 3 (Quench): Pour into crushed ice (not water) to control exotherm.
-
Visualizing the Pathway
The following diagram illustrates the competition between the desired cyclization and the fatal polymerization pathway.
Figure 1: Kinetic vs. Thermodynamic control. Bypassing the intermediate stage at high heat favors tar formation.
Module 2: Oxidative Cyclization (Schiff Base Route)
User Issue: "I am avoiding PPA by using the Schiff base method (Aldehyde + Amine). I get the imine, but when I add an oxidant to close the ring, the aldehyde reforms or I get complex mixtures."
Root Cause Analysis
-
Hydrolysis: Schiff bases are moisture-sensitive. Strong oxidants often contain water or acids that reverse the imine formation.
-
Over-Oxidation: Harsh oxidants (like KMnO4) can attack the benzene ring or the aldehyde functionality before cyclization occurs.
Decision Matrix: Selecting the Right Oxidant
Thermal decomposition here is chemical, not just heat-induced. Use this table to select the "cold" alternative to thermal cyclization.
| Oxidant | Condition | Risk Level | Best For... |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | RT, Dioxane/THF | Low | Electron-rich aromatics. Very mild, prevents tar. |
| PhI(OAc)₂ (Iodobenzene diacetate) | Low | Acid-sensitive substrates. Metal-free. | |
| MnO₂ (Activated) | Reflux (mild) | Medium | Robust substrates. Requires excess reagent (10 eq). |
| Pb(OAc)₄ | RT to | High | Avoid. Toxic and leads to radical side-reactions. |
Recommended Protocol: DDQ-Mediated Cyclization
Reference Grounding: This method avoids the high heat of PPA, preserving sensitive functional groups.
-
Imine Formation: Reflux o-aminophenol (1.0 eq) and aldehyde (1.0 eq) in methanol for 2–4 h. Evaporate solvent.[1]
-
Cyclization: Redissolve crude imine in dry 1,4-dioxane.
-
Addition: Add DDQ (1.1 eq) dropwise at room temperature.
-
Monitor: Stir for 2–3 h. The solution will turn dark (DDQ-H2 complex), but this is not tar.
-
Workup: Filter off the precipitated DDQ-hydroquinone. Wash filtrate with dilute NaOH to remove residual hydroquinone.
Module 3: Bypassing Thermal Issues (Microwave & Green Solvents)
User Issue: "I need to synthesize a library of 50 derivatives. The PPA method is too slow and messy. How do I speed this up without decomposing everything?"
The Solution: Deep Eutectic Solvents (DES)
Instead of using PPA as a solvent (which requires high heat to reduce viscosity), use a Choline Chloride : Oxalic Acid (1:1) DES. This acts as both solvent and catalyst, responding efficiently to Microwave (MW) irradiation.[2]
Why this works:
-
Lower Activation Energy: The ionic nature of DES absorbs MW energy efficiently, creating "molecular hotspots" that drive cyclization at lower bulk temperatures.
-
Stabilization: The hydrogen-bonding network of the DES stabilizes the transition state, reducing oxidative degradation.
Protocol: Microwave-Assisted DES Synthesis
-
Preparation: Mix Choline Chloride and Oxalic Acid dihydrate (1:1 molar ratio) and heat at
C until a clear liquid forms (the DES). -
Reaction: Add o-aminophenol (1 mmol) and aldehyde (1 mmol) to 1 mL of DES in a microwave vial.
-
Irradiation: Irradiate at 300W, 80°C for 2–5 minutes .
-
Isolation: Cool to RT. Add water. The benzoxazole usually precipitates out (high purity).
Troubleshooting Logic Flow
Use the following logic to determine if your decomposition is Thermal, Oxidative, or Chemical.
Figure 2: Diagnostic decision tree for identifying the mode of failure.
References & Authoritative Sources
-
PPA Mechanism & Thermal Control:
-
Title: Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
-
Source:Journal of Organic Chemistry.
-
Link:[Link]
-
-
Oxidative Cyclization (DDQ/Schiff Base):
-
Microwave & Deep Eutectic Solvents:
-
General Review of Synthesis Methods:
Sources
Technical Support Center: Benzoxazole Synthesis Optimization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, with a specific focus on strategies to reduce reaction times. In fields where rapid lead optimization and material screening are critical, minimizing synthesis time is paramount. This document provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My standard benzoxazole synthesis is taking hours, sometimes even days. What are the primary factors I should investigate to accelerate the reaction?
This is the most common issue researchers face. Long reaction times in conventional benzoxazole syntheses often stem from a few key areas. Before making drastic changes, evaluate these primary factors:
-
Energy Input: Conventional heating relies on thermal conduction, which can be slow and inefficient. The single most effective change is often switching to an alternative energy source. Microwave (MW) irradiation and ultrasonication (US) provide direct, high-energy input into the reaction medium, often reducing reaction times from hours to mere minutes.[1][2]
-
Catalysis: The reaction may proceed without a catalyst, but it is typically sluggish. The choice and concentration of the catalyst are critical. Many modern protocols rely on highly efficient catalysts, including Brønsted or Lewis acids, heterogeneous nanocatalysts, or ionic liquids, to dramatically increase reaction rates.[3][4] Traditional methods often have drawbacks like long reaction times, high energy consumption, and low yields; a highly efficient catalyst is key to overcoming these issues.[3]
-
Temperature: Reaction speed is generally proportional to temperature.[5] However, simply increasing the heat can lead to side reactions and product degradation. The goal is to find the optimal temperature that maximizes the rate of the desired reaction without compromising yield or purity. For instance, in some nanoparticle-catalyzed syntheses, 50-70°C is found to be the most effective temperature.[4][5]
-
Solvent Choice: The presence and type of solvent can significantly impact reaction kinetics. Interestingly, many modern, rapid syntheses are performed under solvent-free conditions.[5][6] This increases the concentration of reactants and, when paired with microwave or ultrasound, can lead to extremely fast transformations.[7]
Q2: I hear a lot about microwave and ultrasound-assisted synthesis. Which one is better for reducing reaction time, and what's the scientific principle?
Both are excellent techniques for accelerating reactions, but they operate on different principles.
-
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to directly heat the reaction mixture.[1] Unlike conventional heating, which warms the vessel from the outside-in, microwaves couple with polar molecules (solvents, reactants) in the mixture, causing them to heat rapidly and uniformly. This leads to a significant reduction in reaction times and often results in higher yields and fewer by-products.[1][6]
-
Ultrasonication (Sonochemistry): This method uses high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This collapse generates localized hot spots with extreme temperatures and pressures, creating immense energy for chemical transformations.[2][8] This is particularly effective for heterogeneous reactions, as it can activate surfaces and increase mass transfer.
Which is "better"? The choice is application-dependent.
-
For rapid, homogeneous reactions , MAOS is often the go-to method and is widely documented for benzoxazole synthesis.[9][10]
-
For heterogeneous systems , especially those involving nanocatalysts or reactants with poor solubility, ultrasound can provide unique advantages by enhancing mass transport and catalyst surface activation.[7][11]
Many modern protocols achieve reaction times of 30 minutes or less using these green chemistry techniques.[7][8]
Troubleshooting Guides & Advanced Protocols
Issue 1: My reaction is slow and incomplete, even at elevated temperatures.
This strongly suggests a catalytic or mechanistic bottleneck. The initial condensation between the o-aminophenol and the aldehyde to form a Schiff base, followed by cyclization and dehydration/oxidation, must be efficiently promoted.
The uncatalyzed reaction has a high activation energy barrier. A suitable catalyst lowers this barrier. If your chosen catalyst is inefficient or used in suboptimal amounts, the reaction will languish. Traditional methods often suffer from drawbacks like harsh conditions, costly instruments, and non-recyclable catalysts.[3]
Caption: Troubleshooting workflow for slow benzoxazole synthesis.
Choosing the right catalyst is paramount. Heterogeneous nanocatalysts are often favored as they are highly active, stable, and easily recyclable.[3][5]
| Catalyst Type | Example | Typical Conditions | Reaction Time | Key Advantages | Reference |
| Heterogeneous Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | 50°C, Solvent-free | 10-30 min | Magnetically separable, reusable, efficient.[5] | [5] |
| Heterogeneous Nanocatalyst | Nano Zinc Sulfide (ZnS) | 70°C, Ethanol | 10-60 min | Inexpensive, stable, high yield, reusable.[4] | [4] |
| Ionic Liquid (Supported) | LAIL@MNP | 70°C, Sonication, Solvent-free | ~30 min | Green chemistry, recyclable, mild conditions.[7] | [7] |
| Ionic Liquid (Gel) | BAIL Gel | 130°C, Solvent-free | 5 hours | Recyclable, no organic solvent needed.[12] | [12] |
| Homogeneous Acid | Samarium Triflate | 50-60°C, aq. EtOH | ~2 hours | Mild conditions, works in aqueous media.[13] | [13] |
Issue 2: My microwave-assisted reaction is fast but gives low yields and multiple side products.
This is a classic case of overpowering the reaction. The high energy input from the microwave is likely causing degradation of your starting materials or the desired benzoxazole product.[1]
Microwave heating is extremely efficient. If the temperature is not controlled properly or the reaction time is too long, the excess energy will drive unwanted side reactions or decomposition. The goal is to find the "sweet spot" of time and temperature.
This protocol is based on the condensation of an o-aminophenol with an aldehyde.
-
Initial Setup:
-
In a 10 mL microwave reaction vial, combine o-aminophenol (1 mmol), the desired aldehyde (1 mmol), and the selected catalyst (e.g., 0.03g Fe₃O₄@SiO₂-SO₃H[5] or a catalytic amount of ZnCl₂[14]).
-
If running solvent-free, ensure the reactants are well-mixed. If using a solvent, choose a high-boiling polar solvent like DMF or isopropanol.[14]
-
-
Parameter Optimization (Iterative Process):
-
Temperature Screening: Set the microwave reactor to a moderate temperature (e.g., 100°C) for a short duration (e.g., 5 minutes).[1]
-
Analysis: After the reaction, cool the vial, dilute the mixture with ethyl acetate, and spot it on a TLC plate against your starting materials.
-
Decision Point:
-
If the reaction is incomplete: Increase the temperature in increments (e.g., to 120°C, then 140°C) for the same 5-minute duration.
-
If the reaction is complete but shows side products: Keep the optimal temperature but reduce the reaction time (e.g., to 3 minutes, then 1 minute).
-
If the reaction is clean but incomplete: Keep the optimal temperature and incrementally increase the time (e.g., to 10 minutes, then 15 minutes).
-
-
-
Monitoring is Key: Thin Layer Chromatography (TLC) is your most valuable tool. It provides a rapid, qualitative assessment of reaction completion and the formation of impurities, guiding your optimization steps.[1]
Caption: Iterative workflow for optimizing microwave-assisted synthesis.
Issue 3: My reactants (especially the aldehyde) have sensitive functional groups. How can I accelerate the reaction under milder conditions?
This is a common challenge in complex molecule synthesis. The solution is to use a highly active catalyst that functions efficiently at lower temperatures, often combined with sonication.
Sensitive functional groups may not tolerate the high temperatures of conventional heating or microwave irradiation. A method that provides sufficient activation energy without high bulk temperatures is required.
This protocol uses a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) and demonstrates a green, mild, and rapid approach.[7]
-
Catalyst System: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP).[7] This catalyst is recyclable.
-
Reaction Setup:
-
In a round-bottom flask, add o-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4 mg).
-
The reaction is performed under solvent-free conditions.
-
-
Sonication:
-
Place the flask in an ultrasonic bath.
-
Irradiate with ultrasound at a controlled temperature of 70°C .
-
-
Reaction Time & Monitoring:
-
The reaction is typically complete within 30 minutes .[7] Monitor progress via TLC.
-
-
Work-up:
-
After completion, add ethyl acetate to dissolve the product.
-
The magnetic catalyst can be easily separated using an external magnet.
-
The organic layer is then isolated, dried, and concentrated to yield the product.
-
-
Catalyst Recycling: The recovered magnetic catalyst can be washed and reused for subsequent runs with only a slight decrease in activity.[7]
This method combines the benefits of a highly active, recyclable catalyst with the mild, yet energetic, conditions of sonication, making it ideal for sensitive substrates.
References
-
Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
-
Bentham Science Publishers. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science.
-
BenchChem. (2025). Reducing reaction times in microwave-assisted benzoxazole synthesis. BenchChem Tech Support.
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Request PDF.
-
Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(4), 893 - 899.
-
Elsevier. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids. Arabian Journal of Chemistry.
-
BenchChem. (n.d.). Application Notes and Protocols for Ultrasound-Assisted Synthesis of Oxazole Compounds. BenchChem.
-
MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI.
-
Semantic Scholar. (n.d.). Ultrasound-assisted facile and efficient synthesis of novel Benzoxazole derivatives. Semantic Scholar.
-
ResearchGate. (n.d.). Synthesis of benzoxazole under ultrasound irradiation. ResearchGate.
-
VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Press.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal.
-
National Institutes of Health (NIH). (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH National Library of Medicine.
-
International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. IJPBS.
-
Asian Journal of Green Chemistry. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Sami Publishing Company.
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. American Chemical Society.
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Validation & Comparative
Head-to-head comparison of different catalysts for benzoxazole synthesis.
Executive Summary: The Strategic Landscape
Benzoxazoles are privileged scaffolds in medicinal chemistry, forming the core of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and fluorescent probes. While traditional synthesis relies on harsh acid-catalyzed condensation of 2-aminophenols with carboxylic acids (often requiring polyphosphoric acid at >150°C), modern drug discovery demands milder, more selective, and environmentally benign methodologies.
This guide provides a head-to-head technical comparison of three distinct catalytic paradigms:
-
Homogeneous Transition Metal Catalysis (Copper): The industry benchmark for oxidative cyclization.
-
Heterogeneous MOF Catalysis (Manganese): The frontier of high-turnover, reusable systems.
-
Metal-Free Organocatalysis (DDQ/Oxidative): The solution for trace-metal-sensitive pharmaceutical applications.
Mechanistic Architectures
Understanding the mechanism is the first step in catalyst selection. The fundamental divergence lies between Condensation (water removal) and Oxidative Cyclization (hydrogen removal).
Figure 1: Divergent synthetic pathways. Modern catalysis primarily targets the Oxidative Cyclization route (bottom) to allow the use of stable aldehydes rather than reactive acid chlorides.
Head-to-Head Comparison
System A: Homogeneous Copper Catalysis (The Benchmark)
Representative System: Cu(OAc)₂ / Air (Aerobic Oxidation)
-
Mechanism: Copper acts as a redox shuttle. It coordinates to the Schiff base nitrogen, facilitating Single Electron Transfer (SET) to generate a nitrogen-centered radical. This radical attacks the phenol ring, followed by aromatization driven by oxygen reduction.
-
Pros: High functional group tolerance; inexpensive metal source; uses atmospheric oxygen as the terminal oxidant.
-
Cons: Homogeneous nature makes catalyst removal difficult (trace metal contamination in APIs); typically requires higher temperatures (80–110°C).
System B: Heterogeneous MOF Catalysis (The High-Performance Alternative)
Representative System: Mn-TPA MOF (Manganese Terephthalate with Open Metal Sites)[1][2]
-
Mechanism: The "Desolvated" Mn-TPA MOF exposes Lewis acidic Mn(II) sites.[1] These sites activate the carbonyl oxygen of the aldehyde and the imine intermediate, accelerating the cyclization. The rigid pore structure can also induce shape selectivity.
-
Pros: Exceptional TON (up to 9990) and TOF (333 min⁻¹); reusable (>5 cycles without loss of activity); easy separation by centrifugation.
-
Cons: Synthesis of the MOF ligand and framework is required prior to reaction; diffusion limitations for very bulky substrates.
System C: Metal-Free Organocatalysis (The Green Solution)
Representative System: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Mechanism: DDQ acts as a hydride acceptor. The reaction proceeds via the formation of a charge-transfer complex between the Schiff base and DDQ, followed by intramolecular nucleophilic attack of the phenolic oxygen and subsequent dehydrogenation.
-
Pros: Zero metal contamination (critical for late-stage pharma synthesis); mild conditions (often Room Temperature); rapid kinetics.
-
Cons: DDQ is often used stoichiometrically or requires a co-oxidant to be catalytic; atom economy is lower if DDQ is stoichiometric; purification from DDQ-hydroquinone byproducts can be tedious.
Performance Metrics & Data Comparison
| Metric | Homogeneous Cu(II) | Heterogeneous Mn-MOF | Metal-Free (DDQ) |
| Yield (Avg) | 85 - 95% | 90 - 99% | 80 - 92% |
| Reaction Temp | 80°C - 110°C | 30°C - 50°C | 25°C (RT) |
| Time | 4 - 12 Hours | 0.5 - 3 Hours | 1 - 5 Hours |
| Turnover Number (TON) | Moderate (~50-100) | High (~9900) | Low (Stoichiometric) |
| Catalyst Recovery | Difficult (Extraction) | Excellent (Filtration) | N/A (Consumed) |
| Substrate Scope | Broad | Broad (Size limited) | Sensitive Groups OK |
| Green Factor | Moderate (Solvent use) | High (Reusable) | High (Mild temp) |
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Aerobic Synthesis
Best for: General lab-scale synthesis where trace metal is not a primary concern.
-
Reagents: 2-Aminophenol (1.0 mmol), Benzaldehyde (1.0 mmol), Cu(OAc)₂ (5 mol%), TEMPO (5 mol% - optional co-catalyst).
-
Solvent: Xylene or Toluene (3 mL).
-
Procedure:
-
Charge a reaction tube with reagents and solvent.
-
Purge with O₂ (balloon) or simply run open to air.
-
Heat to 110°C for 8 hours.
-
Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Workup: Cool to RT. Filter through a celite pad to remove copper salts. Concentrate filtrate and purify via column chromatography.
Protocol B: Mn-TPA MOF Catalyzed Synthesis
Best for: High-throughput synthesis, scale-up, and green chemistry applications.
-
Catalyst Prep: Synthesize Mn-TPA from MnCl₂ and Terephthalic acid (solvothermal). Activate by heating at 150°C under vacuum to create Open Metal Sites (Mn-TPA-Desolv).
-
Reagents: 2-Aminophenol (1.0 mmol), Aldehyde (1.0 mmol), Mn-TPA-Desolv (0.5 mol%).
-
Solvent: Ethanol (2 mL).
-
Procedure:
-
Mix reactants and catalyst in ethanol.
-
Stir at 30°C (near RT) .
-
Reaction typically completes in 45-60 minutes .
-
-
Workup: Centrifuge the mixture. Decant the supernatant (product solution). Wash the solid catalyst with ethanol (save for reuse). Evaporate solvent from supernatant to obtain pure product (recrystallize if necessary).
Protocol C: Metal-Free DDQ Oxidative Cyclization
Best for: Late-stage functionalization of complex molecules sensitive to metals.
-
Reagents: 2-Aminophenol (1.0 mmol), Aldehyde (1.0 mmol), DDQ (1.1 mmol).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (5 mL).
-
Procedure:
-
Dissolve amine and aldehyde in solvent; stir for 10 min to form imine.
-
Add DDQ portion-wise at Room Temperature .
-
Stir for 2-3 hours. Solution will turn deep colored (charge transfer complex) then fade/precipitate hydroquinone.
-
-
Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Wash filtrate with saturated NaHCO₃ to remove residual acidic species. Dry organic layer and concentrate.
Decision Matrix: Selecting the Right System
Use this logic flow to determine the optimal catalyst for your specific project constraints.
Figure 2: Strategic Decision Tree for Catalyst Selection. Prioritize Metal-Free for APIs, MOFs for efficiency/scale, and Copper for general screening.
References
-
Copper-Catalyzed Synthesis: J. Org. Chem. 2009, 74, 15, 5458–5466. "Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation". Link
-
MOF Catalysis (Mn-TPA): Dalton Trans. 2025 (Advance Article).[2][3][4][5][6][7][8] "Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst". Link
-
Heterogeneous Nanocatalysts: Adv. J. Chem. A 2023, 6(2), 188-197.[9][10] "Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles". Link
-
Metal-Free Approaches: RSC Adv. 2023, 13, 24093-24111.[11] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor". Link
- DDQ Oxidative Cyclization:Asian J. Org. Chem. 2018, 7, 2248. "Metal-Free Oxidative Cyclization of Schiff Bases".
Sources
- 1. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the purity of Methyl 1,3-benzoxazole-2-carboximidoate using HPLC and NMR.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of Methyl 1,3-benzoxazole-2-carboximidoate . This compound, often synthesized via the Pinner reaction from 2-cyanobenzoxazole, serves as a reactive electrophilic intermediate.
Its imidate ester functionality (-C(=NH)OCH₃) presents a unique analytical challenge: it is thermodynamically unstable and prone to hydrolysis, converting rapidly into Methyl 1,3-benzoxazole-2-carboxylate (ester) or 1,3-benzoxazole-2-carboxamide under standard aqueous HPLC conditions.
qNMR vs. HPLC: Stability-Indicating Analytical Strategies
Executive Summary & Comparison
For the accurate purity assessment of labile imidate esters, Quantitative NMR (qNMR) is the superior primary assay method due to its non-destructive nature and anhydrous capability. HPLC should be reserved for trace impurity profiling (e.g., starting materials), provided that strictly non-aqueous or pH-buffered conditions are employed to prevent on-column degradation.
Method Performance Matrix
| Feature | Method A: qNMR (1H) | Method B: RP-HPLC (UV) |
| Primary Utility | Absolute Purity Assay (Mass %) | Trace Impurity Profiling (<0.1%) |
| Sample Stability | High (Anhydrous solvents used) | Low (Aqueous mobile phases induce hydrolysis) |
| Specificity | Structural confirmation (Imidate vs. Ester) | Separation based on polarity |
| Reference Standard | Not required for analyte (Internal Std used) | Required for accurate quantification |
| LOD/Sensitivity | Moderate (~0.1%) | High (ppm level) |
| Risk Factor | Overlapping solvent peaks | Artifact generation (Hydrolysis on column) |
The Stability Challenge: Degradation Pathways
Before selecting a protocol, researchers must understand the degradation kinetics. The imidate moiety is sensitive to both acid and base. In standard Reverse Phase (RP) HPLC, the acidic mobile phase (e.g., 0.1% TFA) catalyzes the conversion of the target imidate into the ester impurity, leading to false-low purity results.
Figure 1: Hydrolytic degradation pathways of the imidate ester under aqueous analytical conditions.
Methodology A: Quantitative NMR (qNMR)
Recommendation: Use as the primary method for assigning purity values (Assay).
Rationale
qNMR allows the sample to be analyzed in an inert, anhydrous environment (e.g., DMSO-d6 or CDCl3). It explicitly differentiates the methoxy proton signal of the imidate from that of the ester hydrolysis product.
Experimental Protocol
-
Solvent Selection: Use DMSO-d6 (dried over molecular sieves). CDCl3 may contain traces of HCl (acidic), which can catalyze degradation.
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade). Ensure the IS signals do not overlap with the benzoxazole aromatic region (7.4–7.9 ppm) or the methoxy region (4.0–4.2 ppm).
-
Sample Preparation:
-
Weigh ~10 mg of the sample (precision: ±0.01 mg).
-
Weigh ~5 mg of Internal Standard (precision: ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 30 seconds (ensure 5x T1 relaxation).
-
Scans: 16–32.
-
Data Interpretation (Simulated)
The chemical shift (
| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Imidate -OCH₃ | 4.15 ppm | Singlet (3H) | Target Analyte |
| Imidate -NH | 9.80 ppm | Broad Singlet (1H) | Diagnostic for Imidate |
| Ester -OCH₃ | 3.95 ppm | Singlet (3H) | Impurity A (Hydrolysis) |
| Aromatic Ring | 7.40 – 7.90 ppm | Multiplet (4H) | Scaffold (Common to both) |
Calculation:
Methodology B: High-Performance Liquid Chromatography (HPLC)
Recommendation: Use only for qualitative profiling of non-hydrolyzable impurities (e.g., starting material 2-aminophenol) or if using a validated non-aqueous method.
Rationale
Standard reverse-phase conditions (Water/Acetonitrile + TFA) are destructive . The imidate will hydrolyze on the column, appearing as two peaks (Imidate + Ester). If HPLC is required, a high-pH or normal phase approach is necessary to stabilize the imidate.
Optimized Protocol (Stability-Focused)
-
Column: XBridge C18 (Waters) or Gemini C18 (Phenomenex) – High pH resistant.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5) – Basic pH suppresses acid hydrolysis.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzoxazole
transition). -
Sample Diluent: 100% Acetonitrile (anhydrous). Do not dissolve in water/methanol mix.
Workflow Visualization
Figure 2: Decision matrix for analytical method selection.
References
-
Imidate Ester Hydrolysis Mechanisms
-
Okuyama, T., et al. "Hydrolysis of imidate esters derived from weakly basic amines." Journal of the American Chemical Society.
-
-
qNMR vs HPLC Comparison
-
Kavuru, P., et al. "Purity comparison by NMR and HPLC." ResearchGate.[3]
-
-
Benzoxazole Synthesis & Properties
-
Poirot, A., et al. "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate."[3] Acta Crystallographica Section E.
-
-
qNMR Validation
-
Brunning, A. "A Guide to Proton Nuclear Magnetic Resonance (NMR)." Compound Interest.
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
